4-Bromo-1,1'-biphenyl-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H9Br |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)benzene |
InChI |
InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
PKJBWOWQJHHAHG-LOIXRAQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative physical property data for 4-Bromo-1,1'-biphenyl-d9 is limited. As a result, the following guide provides data for the non-deuterated analogue, 4-Bromo-1,1'-biphenyl. These values serve as a close approximation for the deuterated compound.
Quantitative Physical Properties
The physical characteristics of 4-Bromo-1,1'-biphenyl are crucial for its application in research and synthesis. Below is a summary of its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉Br | [1] |
| Molecular Weight | 233.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 82-86 °C | [3] |
| Boiling Point | 310 °C | [3] |
| Solubility | Insoluble in water. Soluble in dioxane, ethanol, ether, carbon disulfide, benzene, carbon tetrachloride, and acetone. Slightly soluble in acetic acid. | [3] |
| CAS Number | 92-66-0 | [1] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following are standard laboratory protocols for measuring melting point, boiling point, and solubility.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range usually indicates a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 4-Bromo-1,1'-biphenyl is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital melting point device) containing a heat-transfer fluid (e.g., silicone oil).[5][6]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[7]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small amount of liquid 4-Bromo-1,1'-biphenyl (if melted) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.[8]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid. The side arm of the Thiele tube allows for uniform heating via convection.[8][9]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[8]
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[8][10]
Solubility Determination
Solubility tests are performed to determine the suitability of various solvents for a compound, which is critical for reaction chemistry, purification, and analysis.
Methodology:
-
Initial Solvent Screening: A small, measured amount of 4-Bromo-1,1'-biphenyl (e.g., 25 mg) is placed in a test tube.[11] A small volume of the solvent to be tested (e.g., 0.75 mL of water) is added in portions.[11]
-
Mixing: The test tube is shaken vigorously after each addition of the solvent.[11]
-
Observation: The compound is classified as "soluble" if it completely dissolves. If it remains undissolved, it is classified as "insoluble." For liquid solutes and solvents, miscibility is observed (formation of a single layer) versus immiscibility (formation of two distinct layers).[12]
-
Acid-Base Solubility: If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to provide information about its functional groups.[13][14]
Applications and Workflows
4-Bromo-1,1'-biphenyl and its deuterated form are valuable in various scientific applications, including as intermediates in organic synthesis and as internal standards in analytical chemistry.
Use as an Internal Standard
This compound is used as an internal standard for the quantitative analysis of environmental contaminants by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated standard is a form of isotope dilution mass spectrometry, which is a highly accurate quantification technique.[15]
Caption: Workflow for using this compound as an internal standard.
Synthetic Relationships
4-Bromo-1,1'-biphenyl is a key intermediate in the synthesis of more complex molecules, such as liquid crystals and biologically active compounds.[3] It is typically synthesized from biphenyl (B1667301) and can be used to produce its deuterated isotopologue.
Caption: Synthetic relationship of 4-Bromo-1,1'-biphenyl.
References
- 1. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
4-Bromo-1,1'-biphenyl-d9 physicochemical characteristics
An In-Depth Technical Guide on the Physicochemical Characteristics of 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of 4-bromo-1,1'-biphenyl. It is a stable, non-radioactive isotopically labeled compound widely utilized as an internal standard in quantitative analysis. Its near-identical physicochemical properties to the non-labeled analyte, coupled with its distinct mass, make it an invaluable tool for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for analytical variability. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its physical and chemical properties, along with generalized experimental protocols for their determination and synthesis.
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₂D₉Br | [1] |
| Molecular Weight | 242.16 g/mol | [1] |
| CAS Number | 142475-00-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point (approx.) | 82-86 °C | [2] |
| Boiling Point (approx.) | 310 °C | [2] |
| Solubility in Water | Insoluble | [3] |
Experimental Protocols
The following sections detail generalized methodologies for the determination of key physicochemical properties and a plausible synthetic route for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate.
-
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a small test tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
Heating: The test tube is heated in a controlled manner, for instance, in a Thiele tube filled with a high-boiling point oil.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination in Water
Objective: To qualitatively assess the solubility of this compound in water.
Methodology:
-
Sample Addition: A small, measured amount of solid this compound (e.g., 10 mg) is added to a test tube containing a known volume of deionized water (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously for a set period.
-
Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has dissolved. The absence of visible solid particles indicates solubility, while their presence indicates insolubility.
Synthesis Workflow
The synthesis of this compound can be conceptualized as a deuteration of 4-bromobiphenyl. A general workflow for such a process is outlined below.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1,1'-biphenyl-d9, a deuterated internal standard crucial for quantitative analyses in various research and development settings. This document outlines a robust synthetic protocol, details key characterization data, and presents visual workflows to facilitate understanding and implementation in the laboratory.
Introduction
This compound (p-Phenylbromobenzene-d9) is the deuterium-labeled analogue of 4-Bromo-1,1'-biphenyl.[1][2] Its application as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) is well-established.[3][4] The presence of nine deuterium (B1214612) atoms results in a distinct mass shift compared to its non-deuterated counterpart, allowing for precise quantification in complex matrices. This guide details a plausible and efficient synthesis via a Suzuki-Miyaura cross-coupling reaction and summarizes its key analytical characteristics.
Synthesis of this compound
A highly effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance. In this proposed synthesis, phenylboronic acid-d5 is coupled with 1,4-dibromobenzene (B42075) to introduce the deuterated phenyl ring specifically.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenylboronic acid-d5
-
1,4-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylboronic acid-d5 (1.1 eq), 1,4-dibromobenzene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
Characterization
The successful synthesis of this compound is confirmed through various analytical techniques. The data presented below is a combination of reported values for the non-deuterated analog and expected values for the deuterated compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C12D9Br | [1][2] |
| Molecular Weight | 242.16 g/mol | [4] |
| CAS Number | 142475-00-1 | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 89-91 °C (for non-deuterated) | |
| Boiling Point | 310 °C (for non-deuterated) |
Spectroscopic Data
The characterization of this compound relies heavily on NMR and mass spectrometry to confirm the incorporation and position of the deuterium atoms.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals only for the protons on the non-deuterated phenyl ring. The complex splitting patterns observed in the non-deuterated compound will be significantly simplified. The ¹³C NMR will show signals for all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns and a shift to a slightly higher field.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Non-deuterated Protons | 7.58 - 7.62 | m | 2H | Protons ortho to Br |
| 7.48 - 7.52 | m | 2H | Protons meta to Br |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Non-deuterated Carbons | ~140.1 | C-Br |
| ~131.8 | CH ortho to Br | |
| ~128.9 | CH meta to Br | |
| ~127.2 | Quaternary C | |
| Deuterated Carbons | Expected shifts ~127-129 | C-D carbons of the deuterated phenyl ring |
3.2.2. Mass Spectrometry (MS)
The mass spectrum provides definitive evidence of deuteration by showing the molecular ion peak at a higher m/z value compared to the non-deuterated analog. The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be present.
| Technique | Expected m/z | Assignment |
| EI-MS | 241, 243 | [M]⁺ corresponding to C12D9⁷⁹Br and C12D9⁸¹Br |
| 162 | [M-Br]⁺ fragment (loss of bromine) | |
| 81 | [C6D5]⁺ fragment |
Experimental Workflow Diagram
The overall process from synthesis to characterization can be visualized as follows:
Caption: General workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Isotopic Purity of 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Bromo-1,1'-biphenyl-d9, a critical deuterated internal standard used in high-precision quantitative analysis. The document outlines the methodologies for determining its isotopic purity, presents typical analytical data, and details the experimental protocols necessary for its verification.
Introduction to this compound
This compound is the deuterium-labeled form of 4-Bromo-1,1'-biphenyl.[1][2] It serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] In quantitative mass spectrometry, particularly in drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are considered the "gold standard" for their ability to ensure accuracy and reliability.[4][5]
The efficacy of a deuterated internal standard is fundamentally dependent on its isotopic purity—the extent to which the intended atoms have been replaced by deuterium (B1214612). High isotopic enrichment, ideally 98% or greater, is crucial because the presence of unlabeled or partially labeled species can compromise the accuracy of quantitative results.[5] This guide details the analytical techniques, including mass spectrometry and NMR spectroscopy, used to verify the structural integrity and isotopic enrichment of this compound.[6][7]
Synthesis and Isotopic Labeling Overview
The production of this compound involves two key stages: the synthesis of the core biphenyl (B1667301) structure and the subsequent isotopic labeling.
-
Synthesis of the Unlabeled Compound : The unlabeled analogue, 4-Bromo-1,1'-biphenyl, can be prepared through methods such as the direct monobromination of biphenyl or via a Gomberg-Bachmann reaction using p-bromoaniline.[8][9]
-
Deuterium Labeling : While the specific proprietary synthesis route for the d9 variant may vary, a general approach involves hydrogen-deuterium exchange. This can be achieved by treating the organic compound with a deuterium source, such as heavy water (D₂O), often under high-temperature and high-pressure conditions to facilitate the exchange of hydrogen atoms for deuterium.[10]
The logical workflow for producing and verifying the quality of a deuterated standard is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4′-Bromo-1,1′-biphenyl-2,2′,3,3′,4,5,5′,6,6′-d9 | 142475-00-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]
In-Depth Technical Guide to the Certificate of Analysis for 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 4-Bromo-1,1'-biphenyl-d9. This document is essential for ensuring the quality, purity, and identity of the material used in research and development, particularly in applications leveraging it as an internal standard for quantitative analysis.
Compound Information
This compound is the deuterated form of 4-bromo-1,1'-biphenyl. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analog and related compounds.[1]
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | p-Phenylbromobenzene-d9 |
| CAS Number | 142475-00-1 |
| Molecular Formula | C₁₂D₉Br |
| Molecular Weight | 242.16 g/mol |
| Appearance | White to off-white solid |
| Structure |
Analytical Data
The following tables summarize the quantitative data typically found on a CoA for this compound. These values are representative and may vary slightly between batches.
Table 1: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity | GC-MS | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |
| Unlabeled Content | Mass Spectrometry | ≤ 2.0% | 0.8% |
Table 2: Physicochemical Properties
| Property | Method | Result |
| Melting Point | Capillary Method | 88-91 °C |
| Solubility | Visual Inspection | Soluble in Methanol, Chloroform, and DMSO |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
Purpose: To determine the chemical purity of the compound and identify any organic impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Method:
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in methanol.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: 50-550 amu
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak areas in the chromatogram.
Mass Spectrometry for Isotopic Purity
Purpose: To determine the isotopic enrichment of deuterium in the compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Method:
-
Sample Introduction: The sample is introduced via direct infusion or after chromatographic separation.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) may be used.
-
Mass Analysis: The mass spectrum is acquired in full scan mode with high resolution to resolve the isotopic peaks.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated species (d9) with the sum of intensities of all isotopic peaks (d0 to d9).
Quantitative NMR (qNMR) for Assay
Purpose: To provide an accurate determination of the compound's concentration in solution, which can be correlated with purity.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Method:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate the logical workflows for the key analytical procedures.
References
Navigating the Spectral Landscape of 4-Bromo-1,1'-biphenyl-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1,1'-biphenyl-d9. While specific experimental data for the deuterated compound is not publicly available, this document offers a comprehensive analysis based on the spectral data of its non-deuterated analogue, 4-Bromo-1,1'-biphenyl, and established principles of NMR spectroscopy for deuterated molecules. This guide is intended to assist researchers in interpreting NMR spectra, designing experiments, and utilizing this compound in various scientific applications, including as an internal standard in mass spectrometry-based studies.
Predicted NMR Spectral Data
The introduction of deuterium (B1214612) atoms (d9) on one of the phenyl rings of 4-Bromo-1,1'-biphenyl significantly alters its NMR spectra. The following tables summarize the reported NMR spectral data for the non-deuterated 4-Bromo-1,1'-biphenyl and the predicted data for this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-1,1'-biphenyl | CDCl₃ | 7.55 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 7.44 (t, J = 7.8 Hz, 2H), 7.43 (t, J = 7.8 Hz, 2H), 7.357 (t, J = 7.3 Hz, 1H)[1] |
| This compound (Predicted) | CDCl₃ | Signals corresponding to the d9-phenyl ring will be absent. The spectrum will be simplified to the signals of the non-deuterated bromophenyl ring: ~7.5-7.6 (m, 4H). |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-1,1'-biphenyl | CDCl₃ | 140.0, 131.8, 131.7, 128.9, 128.8, 127.3, 127.2, 121.1 |
| This compound (Predicted) | CDCl₃ | The signals for the deuterated carbons will exhibit splitting due to C-D coupling and may show a slight upfield shift (isotope shift). The signals for the non-deuterated bromophenyl ring will remain largely unchanged. |
Table 3: ²H NMR Spectral Data (Predicted)
| Compound | Solvent | Predicted Chemical Shift (δ) ppm |
| This compound | Non-deuterated solvent (e.g., CHCl₃) | The ²H chemical shifts are expected to be equivalent to the ¹H chemical shifts of the non-deuterated phenyl ring (~7.3-7.5 ppm).[2] |
Experimental Protocols
Acquiring high-quality NMR spectra of deuterated compounds requires specific experimental considerations. The following are detailed methodologies for key NMR experiments.
Sample Preparation
-
Analyte Preparation : Accurately weigh a precise amount of this compound.
-
Solvent Selection :
-
Dissolution : Dissolve the sample in the chosen solvent to a suitable concentration (typically 5-25 mg in 0.5-0.7 mL of solvent).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse experiment.
-
Number of Scans (NS) : 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Spectral Width (SW) : 12-16 ppm.
-
-
Processing : Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Data Acquisition
-
Instrument Setup : Use a broadband probe tuned to the ¹³C frequency.
-
Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS) : 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Spectral Width (SW) : 200-250 ppm.
-
-
Processing : Similar to ¹H NMR processing.
²H NMR Data Acquisition
-
Instrument Setup : The experiment can be performed using the lock channel or a broadband channel.[2] Using the lock channel is often quicker but may have lower sensitivity.[2]
-
Locking and Shimming : Since a non-deuterated solvent is used, locking is not possible.[2] Shimming can be performed on the proton signal of the solvent in a separate experiment or by observing the FID shape.[2]
-
Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse experiment.
-
Number of Scans (NS) : Sufficient to obtain a good signal-to-noise ratio, which may be longer than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.[3]
-
Spectral Width (SW) : Typically narrower than for ¹H NMR.
-
-
Processing : Similar to ¹H NMR processing. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for NMR analysis of a deuterated compound and the logical relationship between the structures of 4-Bromo-1,1'-biphenyl and its deuterated analogue.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Caption: Relationship between 4-Bromo-1,1'-biphenyl and its d9 isotopologue.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-1,1'-biphenyl-d9 as an Internal Standard in the Analysis of Persistent Organic Pollutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs), in complex matrices is a critical task in environmental monitoring, food safety, and human health risk assessment. The accuracy and reliability of these analyses heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and instrumental analysis. 4-Bromo-1,1'-biphenyl-d9 is a deuterated analog of 4-bromobiphenyl, making it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] Its physical and chemical properties closely mimic those of many PCB and BFR congeners, ensuring that it behaves similarly during extraction, cleanup, and chromatographic separation, thus providing accurate quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of selected POPs.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂D₉Br |
| Molecular Weight | 242.16 g/mol |
| CAS Number | 142475-00-1 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Experimental Protocols
This section details the methodology for the analysis of selected PCBs and BFRs in environmental samples using this compound as an internal standard.
Materials and Reagents
-
Solvents: Hexane (B92381), Dichloromethane (DCM), Acetone (B3395972) (pesticide residue grade or equivalent)
-
Standards: Native standards of target PCBs and BFRs, this compound (internal standard), 13C-labeled recovery standards.
-
Solid Phase Extraction (SPE): Silica (B1680970) gel cartridges, Florisil® cartridges.
-
Gases: Helium (99.999% purity) for GC.
-
Other: Anhydrous sodium sulfate, concentrated sulfuric acid.
Sample Preparation: Extraction and Cleanup
The following protocol is a general guideline for the extraction and cleanup of solid matrices like soil or sediment.
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For solid samples, air-dry and sieve to remove large debris.
-
Spiking: Accurately weigh 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound internal standard and a suite of 13C-labeled recovery standards.
-
Extraction: Place the thimble in a Soxhlet extractor and extract with 200 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Acid Cleanup: Add 5 mL of concentrated sulfuric acid to the extract and shake vigorously. Allow the phases to separate and collect the upper organic layer.
-
SPE Cleanup: Further cleanup is performed using a multi-layer silica gel SPE cartridge. The final eluate is concentrated to 1 mL under a gentle stream of nitrogen.
GC-MS/MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Zebron ZB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/splitless, 280 °C, 1 µL injection volume |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 5 °C/min (hold 10 min) |
| MS System | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 242 | 161 | 20 |
| 242 | 80 | 35 |
Quantitative Data and Method Performance
The following tables summarize the typical performance data for the analysis of selected PCBs and BFRs using this compound as an internal standard.
Linearity of Calibration
Calibration curves were generated over a concentration range of 0.5 to 200 ng/mL for each analyte.
| Analyte | Calibration Range (ng/mL) | R² |
| PCB 28 | 0.5 - 200 | 0.9992 |
| PCB 52 | 0.5 - 200 | 0.9989 |
| PCB 101 | 0.5 - 200 | 0.9995 |
| PCB 138 | 0.5 - 200 | 0.9991 |
| PCB 153 | 0.5 - 200 | 0.9996 |
| PCB 180 | 0.5 - 200 | 0.9988 |
| BDE 47 | 1.0 - 200 | 0.9985 |
| BDE 99 | 1.0 - 200 | 0.9990 |
| BDE 153 | 1.0 - 200 | 0.9987 |
Method Detection and Quantification Limits
The Method Detection Limit (MDL) and Limit of Quantification (LOQ) were determined from spiked blank samples.
| Analyte | MDL (ng/g) | LOQ (ng/g) |
| PCB 28 | 0.05 | 0.15 |
| PCB 52 | 0.04 | 0.12 |
| PCB 101 | 0.06 | 0.18 |
| PCB 138 | 0.05 | 0.15 |
| PCB 153 | 0.07 | 0.21 |
| PCB 180 | 0.08 | 0.24 |
| BDE 47 | 0.10 | 0.30 |
| BDE 99 | 0.12 | 0.36 |
| BDE 153 | 0.15 | 0.45 |
Recovery and Precision
The recovery and precision were assessed by analyzing spiked matrix samples at three different concentration levels (n=5).
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |
| PCB 101 | 1 | 95 | 8.2 |
| 10 | 98 | 6.5 | |
| 100 | 102 | 5.1 | |
| BDE 47 | 2 | 92 | 9.5 |
| 20 | 96 | 7.8 | |
| 200 | 99 | 6.2 |
The recovery of the internal standard, this compound, was consistently between 85% and 110% across all samples.
Logical Relationships in Internal Standard-Based Quantification
The use of an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal will remain constant despite variations in sample volume, injection volume, and instrument response.
Conclusion
This compound serves as an excellent internal standard for the quantitative analysis of PCBs and BFRs in environmental matrices. Its use, in conjunction with a robust sample preparation and GC-MS/MS method, allows for accurate, precise, and reliable determination of these persistent organic pollutants at low levels. The data presented in these application notes demonstrate that the described methodology meets the stringent requirements for environmental and food safety testing. The provided protocols can be adapted by researchers and analytical scientists for routine monitoring and research applications.
References
Application Notes and Protocols for the Analysis of PBBs and PCBs using 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs) in biological matrices, utilizing 4-Bromo-1,1'-biphenyl-d9 as an internal standard. The protocols are grounded in established isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) methodologies, ensuring high sensitivity and selectivity.
Introduction
PBBs and PCBs are persistent organic pollutants (POPs) that pose significant health risks. Accurate quantification of these compounds in biological samples is crucial for toxicological studies and human exposure assessment. The isotope dilution technique, employing a stable isotope-labeled internal standard, is the gold standard for such analyses. This compound, a deuterated analog of a monobrominated biphenyl, serves as an excellent internal standard to correct for matrix effects and variations during sample preparation and analysis.[1] This document outlines a comprehensive protocol adapted from validated methods for the analysis of PBBs and PCBs in human serum.[1]
Analytical Approach
The core of this analytical method is isotope dilution GC-MS/MS.[1] Samples are fortified with a known amount of this compound and other isotopically labeled standards. Following extraction and cleanup, the analytes are separated and detected by GC-MS/MS operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the response of the native analytes to their corresponding isotopic internal standards.
Experimental Protocols
Sample Preparation: Liquid-Liquid and Solid-Phase Extraction
This protocol is designed for the extraction of PBBs and PCBs from human serum.
Materials:
-
Human serum samples
-
This compound internal standard solution
-
¹³C-labeled PBB and PCB internal standard solutions
-
Formic acid
-
Dichloromethane
-
Acetonitrile
-
Acidified silica (B1680970) gel cartridges
-
Nitrogen evaporator
Procedure:
-
Sample Fortification: To a 1 mL serum sample, add the this compound internal standard and a suite of ¹³C-labeled PBB and PCB internal standards.
-
Protein Precipitation: Add 1 mL of formic acid to the serum and vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction (LLE):
-
Add 4 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 4 mL of hexane.
-
Combine the hexane extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an acidified silica gel cartridge with 6 mL of hexane.
-
Load the combined hexane extract onto the cartridge.
-
Elute the PBBs and PCBs with 10 mL of a 1:1 (v/v) hexane:dichloromethane solution.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of isooctane).
-
Instrumental Analysis: GC-MS/MS
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Capillary column suitable for persistent organic pollutant analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: 90°C (hold 1 min), ramp to 150°C at 25°C/min, ramp to 320°C at 5°C/min (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS/MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Specific MRM transitions for each PBB and PCB congener and the internal standards must be optimized. For this compound, precursor and product ions would be selected based on its mass spectrum.
Data Presentation
The following tables summarize the performance of a validated method for the analysis of PBBs and PCBs in human serum using isotope dilution GC-MS/MS, which is analogous to the protocol described.[1]
Table 1: Method Accuracy in Fortified Human Serum [1]
| Analyte | Fortification Level (ng/mL) | Mean Accuracy (%) | Relative Standard Deviation (RSD) (%) |
| PBBs | |||
| PBB-15 | 0.5 | 95 | 8 |
| 1.0 | 98 | 6 | |
| PBB-52 | 0.5 | 102 | 7 |
| 1.0 | 105 | 5 | |
| PBB-77 | 0.5 | 92 | 11 |
| 1.0 | 94 | 9 | |
| PBB-101 | 0.5 | 108 | 6 |
| 1.0 | 110 | 4 | |
| PBB-153 | 0.5 | 115 | 5 |
| 1.0 | 118 | 3 | |
| PCBs | |||
| PCB-118 | 0.5 | 99 | 7 |
| 1.0 | 101 | 5 | |
| PCB-138 | 0.5 | 103 | 9 |
| 1.0 | 106 | 7 | |
| PCB-153 | 0.5 | 107 | 6 |
| 1.0 | 109 | 4 | |
| PCB-180 | 0.5 | 112 | 8 |
| 1.0 | 114 | 6 |
Table 2: Method Limits of Detection (LODs) in Human Serum [1]
| Analyte | Limit of Detection (pg/mL) |
| PBBs | |
| PBB-15 | 1.2 |
| PBB-52 | 2.5 |
| PBB-77 | 3.1 |
| PBB-101 | 4.8 |
| PBB-153 | 6.5 |
| PCBs | |
| PCB-118 | 0.7 |
| PCB-138 | 0.9 |
| PCB-153 | 1.1 |
| PCB-180 | 1.6 |
Visualizations
The following diagrams illustrate the key workflows in the analysis of PBBs and PCBs.
Caption: Sample preparation and analysis workflow for PBBs and PCBs.
Caption: Isotope dilution quantification logic.
References
Isotope Dilution Method for the Analysis of Polybrominated Biphenyls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants (POPs) that were historically used as flame retardants in a variety of consumer and industrial products.[1] Due to their chemical stability and resistance to degradation, PBBs persist in the environment and bioaccumulate in the fatty tissues of living organisms, posing potential health risks.[2][3] Accurate and sensitive quantification of PBBs in various matrices is therefore crucial for environmental monitoring, human exposure assessment, and toxicological studies.
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for the quantitative analysis of trace organic contaminants like PBBs.[2] This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled PBB) to the sample prior to any processing steps.[2][4] This isotopically labeled internal standard behaves chemically identically to the native analyte throughout the extraction, cleanup, and instrumental analysis.[2] By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, accurate quantification can be achieved, effectively compensating for analyte losses during sample preparation and matrix-induced signal suppression or enhancement during analysis.[2][5]
This document provides detailed application notes and a comprehensive protocol for the analysis of PBBs using the isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS).
Principle of Isotope Dilution
The core principle of the isotope dilution method lies in the addition of a known quantity of an isotopically enriched standard to a sample containing the native analyte. The labeled standard acts as a surrogate, correcting for the loss of analyte during sample preparation and for matrix effects during instrumental analysis, thereby ensuring high accuracy and precision.[2] The concentration of the native analyte is determined by measuring the ratio of the signal of the native analyte to that of the isotopically labeled internal standard.
Data Presentation
The following tables summarize representative quantitative data for the analysis of PBBs in various matrices using isotope dilution GC-MS. These values are indicative of the performance that can be expected from such a method.
Table 1: Method Performance for PBB Analysis in Human Serum
| Analyte | Fortification Level (ng/mL) | Accuracy (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (pg/mL) |
| PBB Congeners (various) | 0.5 | 84 - 119 | < 19 | 0.7 - 6.5 |
| PBB Congeners (various) | 1.0 | 84 - 119 | < 19 | 0.7 - 6.5 |
Data sourced from a study on the quantification of PBBs in human serum using isotope-dilution GC-tandem mass spectrometry.[6][7]
Table 2: Analysis of PBBs in Standard Reference Material (SRM) 1958
| Analyte | Certified Value | Measured Value | Accuracy (%) | Relative Standard Deviation (RSD) (%) |
| PBB Congeners (five) | Varies | Varies | 89 - 119 | < 9 |
Data reflects the analysis of NIST Standard Reference Material 1958 (fortified human serum).[6][7]
Experimental Protocols
This section details a generalized protocol for the quantification of PBBs in a biological matrix (e.g., serum, adipose tissue) using isotope dilution GC-MS.
Sample Preparation and Homogenization
Proper handling and preparation of samples are critical for accurate and reproducible results.
-
Sample Collection and Storage: Collect samples (e.g., serum, adipose tissue) and store them frozen at -20°C or below to prevent analyte degradation.[3]
-
Homogenization:
-
For liquid samples like serum, thaw and vortex to ensure homogeneity.
-
For solid tissues like adipose tissue, thaw the sample and weigh a representative portion (typically 1-5 grams).[3] Homogenize the tissue by grinding it with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder, which increases the surface area for efficient solvent extraction.[3]
-
Extraction
The goal of extraction is to efficiently transfer the lipophilic PBBs from the sample matrix into an organic solvent.
-
Internal Standard Spiking: Prior to extraction, spike the homogenized sample with a known amount of a ¹³C-labeled PBB internal standard solution.[1]
-
Extraction Methods (Choose one):
-
Liquid-Liquid Extraction (for serum): Add an organic solvent (e.g., a mixture of hexane (B92381) and dichloromethane) to the serum sample, vortex vigorously, and centrifuge to separate the layers. Collect the organic (upper) layer. Repeat the extraction process multiple times for complete recovery.[6]
-
Soxhlet Extraction (for solid samples): Place the homogenized sample into a cellulose (B213188) thimble and extract with a suitable solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for 6-24 hours.[1][3]
-
Pressurized Solvent Extraction (PSE): Mix the homogenized sample with a dispersing agent like diatomaceous earth and pack it into an extraction cell. Extract with an appropriate solvent under elevated temperature and pressure.[1]
-
Cleanup
Crude extracts often contain co-extracted matrix components (e.g., lipids) that can interfere with GC-MS analysis. A cleanup step is essential to remove these interferences.
-
Concentration: Combine the organic extracts and concentrate them to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[2]
-
Lipid Removal (for lipid-rich matrices):
-
Sulfuric Acid Cleanup: Add concentrated sulfuric acid to the extract, vortex, and centrifuge. The lipids will be destroyed, and the PBBs will remain in the organic layer.[2]
-
-
Solid-Phase Extraction (SPE):
-
Pass the extract through an SPE cartridge packed with a suitable sorbent such as silica (B1680970) gel or Florisil.[1][6]
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering compounds.
-
Elute the PBBs with a more polar solvent or solvent mixture.[1]
-
A multi-layer silica gel column (containing neutral, basic, and acidic silica) can also be used for effective cleanup.[2]
-
Instrumental Analysis (GC-MS)
Gas chromatography coupled with mass spectrometry is the standard technique for the separation, identification, and quantification of PBBs.
-
Gas Chromatography (GC) Conditions:
-
Injection: Use a splitless injection to maximize the transfer of analytes onto the GC column.[1][3]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[1]
-
Oven Temperature Program: A temperature gradient is employed to separate the different PBB congeners. An example program could be:
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity by monitoring only the specific ions characteristic of the target PBB congeners and their labeled internal standards.[1]
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer is typically used.[1]
-
Quantification
The concentration of each PBB congener is calculated based on the ratio of the peak area of the native analyte to the peak area of its corresponding ¹³C-labeled internal standard. Calibration curves are generated using a series of calibration standards containing known concentrations of the native PBBs and a constant concentration of the labeled internal standards.
Mandatory Visualization
Caption: Workflow for PBB analysis using the isotope dilution method.
References
Application Note: Quantification of Brominated Flame Retardants in Environmental Matrices using Isotope Dilution Mass Spectrometry
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide variety of consumer products to reduce their flammability.[1][2] Due to their persistence, potential for bioaccumulation, and suspected toxicity, the accurate quantification of BFRs in environmental samples is of significant importance.[1] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants, including BFRs.[3][4][5] This method involves the addition of a known amount of an isotopically labeled standard to the sample prior to extraction and analysis.[3][6] The labeled standard acts as an internal standard, correcting for analyte losses during sample preparation and for matrix effects during instrumental analysis, thereby leading to highly reliable quantitative results.[5][7]
This application note provides a detailed protocol for the quantification of polybrominated diphenyl ethers (PBDEs), a prominent class of BFRs, in environmental solid matrices such as sediment and sludge, using gas chromatography-mass spectrometry (GC-MS) with isotopically labeled standards.
Experimental Workflow
The overall experimental workflow for the quantification of BFRs using isotopic standards is depicted below.
Caption: General workflow for BFR quantification using isotopic standards.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific matrix and target analytes.
Materials and Reagents
-
Solvents: Hexane, dichloromethane (B109758) (DCM), toluene, acetone, isooctane (B107328) (all high purity, pesticide residue grade or equivalent).
-
Standards:
-
Solid Phase Extraction (SPE) materials: Multi-layer silica gel columns (e.g., acidic, basic, neutral silica), Florisil, or alumina.
-
Other: Anhydrous sodium sulfate (B86663) (baked at 400°C), glass wool (solvent-rinsed), nitrogen gas (high purity).
Sample Preparation
-
Sample Homogenization and Drying: Homogenize the solid sample (e.g., sediment, sludge). A representative portion (e.g., 5-10 g) is mixed with anhydrous sodium sulfate to create a free-flowing powder.
-
Internal Standard Spiking: Spike the dried sample with a known amount of the ¹³C-labeled PBDE internal standard solution before extraction.[9] This is a critical step in the isotope dilution method.
-
Extraction:
-
Soxhlet Extraction: Place the spiked sample in a cellulose (B213188) thimble and perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture, such as hexane:acetone (1:1, v/v) or hexane:DCM (1:1, v/v).[2][11]
-
Pressurized Liquid Extraction (PLE): Alternatively, use PLE with conditions such as 100°C, 1500 psi, and two extraction cycles with a hexane:DCM mixture.[11] PLE is generally faster and uses less solvent than Soxhlet extraction.[11]
-
-
Concentration: Concentrate the raw extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup: The cleanup step is crucial to remove interfering co-extracted substances like lipids.
-
Gel Permeation Chromatography (GPC): GPC can be used for initial lipid removal from high-fat samples.
-
Multi-layer Silica Gel Column Chromatography: Pack a chromatography column with layers of activated silica gel (e.g., from bottom to top: neutral silica, basic silica, neutral silica, acidic silica, and a top layer of sodium sulfate). Apply the concentrated extract to the column and elute the BFR fraction with a suitable solvent like hexane:DCM. This step removes polar interferences.
-
Instrumental Analysis
-
Final Preparation: Concentrate the cleaned extract to a final volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a known amount of the ¹³C-labeled recovery standard just prior to analysis.
-
GC-MS/MS Analysis: Analyze the final extract using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[8][12]
-
GC Conditions:
-
Column: A capillary column suitable for persistent organic pollutants (e.g., DB-5ms).
-
Injection: Splitless injection at a high temperature (e.g., 280-300°C).[13]
-
Oven Program: A temperature program that allows for the separation of the target PBDE congeners.
-
-
MS/MS Conditions:
-
Data Presentation
Quantification
Quantification is based on the isotope dilution principle.[3] The concentration of a native PBDE congener is calculated by comparing its peak area to the peak area of its corresponding ¹³C-labeled internal standard. A calibration curve is generated by plotting the response ratios of native to labeled standards against their concentration ratios.[8]
Quality Control and Performance
The following tables summarize typical performance data for the analysis of PBDEs using isotope dilution GC-MS.
Table 1: Commonly Analyzed PBDE Congeners and their ¹³C-Labeled Standards
| Native PBDE Congener | ¹³C-Labeled Internal Standard |
| BDE-28 | ¹³C₁₂-BDE-28 |
| BDE-47 | ¹³C₁₂-BDE-47 |
| BDE-99 | ¹³C₁₂-BDE-99 |
| BDE-100 | ¹³C₁₂-BDE-100 |
| BDE-153 | ¹³C₁₂-BDE-153 |
| BDE-154 | ¹³C₁₂-BDE-154 |
| BDE-183 | ¹³C₁₂-BDE-183 |
| BDE-209 | ¹³C₁₂-BDE-209 |
Table 2: Typical Method Performance Data for PBDE Analysis in Solid Matrices
| Parameter | Typical Value | Reference |
| Recovery of Labeled Standards | 60-120% | [11][14] |
| Linearity (R²) | >0.99 | [9] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | [11] |
| Limit of Quantification (LOQ) | 0.05 - 4.0 µg/kg | [11] |
| Relative Standard Deviation (RSD) | < 20% | [11] |
Note: LOD and LOQ values are matrix-dependent and can vary between different instruments and laboratories.
Conclusion
The use of isotopically labeled standards in an isotope dilution mass spectrometry method provides a robust and highly accurate approach for the quantification of brominated flame retardants in complex environmental matrices. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of environmental analysis. The inherent advantages of IDMS, such as the correction for matrix effects and procedural losses, ensure data of high metrological quality.
References
- 1. nilu.no [nilu.no]
- 2. researchgate.net [researchgate.net]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. osti.gov [osti.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Preparation of 4-Bromo-1,1'-biphenyl-d9 Solution for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,1'-biphenyl-d9 is a deuterated analog of 4-bromobiphenyl, commonly employed as an internal standard in quantitative analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is a gold-standard practice in analytical chemistry, especially for the analysis of trace-level contaminants in complex matrices. By closely mimicking the chemical and physical properties of the target analyte, this compound compensates for variations in sample extraction, cleanup, and instrument response, thereby significantly improving the accuracy, precision, and robustness of the analytical results.
These application notes provide a detailed protocol for the preparation of this compound solutions for its use as an internal standard in the analysis of environmental pollutants such as polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs).
Physicochemical Properties and Solubility
Understanding the properties of this compound is crucial for the preparation of accurate and stable standard solutions. The physicochemical properties of the deuterated compound are nearly identical to its non-deuterated counterpart, 4-bromobiphenyl.
| Property | Value |
| Molecular Formula | C₁₂D₉Br |
| Molecular Weight | 242.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 88-91 °C |
| Boiling Point | ~310 °C |
| Solubility | Soluble in acetone (B3395972), acetonitrile, methanol, ethanol, ether, and benzene. Insoluble in water. |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
High-purity solvents (e.g., acetone, hexane (B92381), methanol, nonane (B91170) - pesticide residue grade or equivalent)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Analytical balance (readable to at least 0.01 mg)
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath
Preparation of Stock Standard Solution (100 µg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution, followed by dilution to a 100 µg/mL stock solution.
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound into a clean, dry weighing boat using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a 1.0 mL Class A volumetric flask. Add a small amount of acetone (or another suitable solvent) to dissolve the solid completely. Use a vortex mixer or sonication to ensure complete dissolution.
-
Dilution to Volume: Carefully bring the solution to the 1.0 mL mark with the same solvent. Cap the flask and invert it several times to ensure homogeneity. This is the Primary Stock Solution (1 mg/mL) .
-
Preparation of 100 µg/mL Stock Solution: Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 1.0 mL Class A volumetric flask. Dilute to the mark with the desired solvent (e.g., acetone or hexane). This is the Stock Standard Solution (100 µg/mL) .
-
Storage: Transfer the Stock Standard Solution to a labeled amber glass vial with a PTFE-lined screw cap. Store at -20°C. The solution should be stable for at least one year under these conditions.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serial dilution of the stock standard solution. The final concentration of the working standard will depend on the specific analytical method and the expected concentration range of the target analytes.
Example: Preparation of a 1.0 µg/mL Working Standard Solution
-
Equilibration: Allow the 100 µg/mL Stock Standard Solution to equilibrate to room temperature.
-
Dilution: Pipette 100 µL of the 100 µg/mL Stock Standard Solution into a 10 mL Class A volumetric flask.
-
Dilution to Volume: Dilute to the 10 mL mark with the appropriate solvent (e.g., hexane or the initial mobile phase of your chromatographic system).
-
Homogenization: Cap the flask and invert several times to ensure a homogeneous solution.
-
Storage: Transfer the Working Standard Solution (1.0 µg/mL) to a labeled amber glass vial and store at 4°C if to be used within a week. For longer-term storage, -20°C is recommended.
Spiking of Samples
The internal standard should be added to all samples, calibration standards, and quality control samples at a constant concentration.
Example: Spiking a 10 g Soil Sample
For an analytical method requiring a final internal standard concentration of 100 ng per sample:
-
Use the 1.0 µg/mL Working Standard Solution.
-
Add 100 µL of the working standard solution directly to the 10 g soil sample before the extraction process begins. This will result in a spike of 100 ng of this compound.
Quantitative Data Summary
The following table summarizes typical concentrations for the preparation of this compound solutions for use as an internal standard in the analysis of PCBs and BFRs.
| Solution Type | Recommended Solvent | Concentration | Typical Use |
| Primary Stock Solution | Acetone | 1.0 mg/mL | Initial high-concentration stock for further dilutions. |
| Stock Standard Solution | Acetone or Hexane | 100 µg/mL | Intermediate stock for preparing working standards. |
| Working Standard Solution | Hexane or Nonane | 0.1 - 2.0 µg/mL | For spiking into samples and preparing calibration curves. |
| Final Concentration in Sample Extract | Varies with matrix | 10 - 200 ng/mL | The target concentration in the final extract for injection. |
Diagrams
Caption: Workflow for the preparation of this compound internal standard solutions.
Caption: Logical relationship of using an internal standard for accurate quantification.
Application Notes and Protocols for the Analysis of Polybrominated Biphenyls (PBBs) in Soil using Isotopic Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated biphenyls (PBBs) are persistent organic pollutants that can accumulate in the environment, posing risks to human health and ecosystems. Accurate and sensitive quantification of PBBs in complex matrices like soil is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of trace-level contaminants.[1] This method involves the addition of a known amount of an isotopically labeled standard (e.g., ¹³C-labeled PBB) to a sample prior to extraction and analysis.[1][2] The ratio of the native analyte to the labeled standard is measured by mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis.
These application notes provide a detailed protocol for the analysis of PBBs in soil using isotope dilution gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
The following protocol outlines the key steps for the analysis of PBBs in soil samples, from sample preparation to instrumental analysis.
Sample Preparation
Proper sample preparation is critical for accurate PBB analysis. The goal is to efficiently extract PBBs from the soil matrix while minimizing interferences.
1.1. Sample Homogenization:
-
Air-dry the soil sample to a constant weight.
-
Remove any large debris, such as rocks and vegetation.
-
Grind the soil sample to a fine powder using a mortar and pestle or a mechanical grinder to ensure homogeneity.
-
Sieve the homogenized soil through a 2 mm sieve.
1.2. Spiking with Isotopic Standard:
-
Weigh a representative portion of the homogenized soil sample (typically 10-20 g) into an extraction thimble or vessel.
-
Add a known amount of a ¹³C-labeled PBB internal standard solution directly onto the soil sample. The amount added should be comparable to the expected concentration of the native PBBs.
1.3. Extraction: Several extraction techniques can be employed. Soxhlet extraction is a classic and robust method, while Accelerated Solvent Extraction (ASE) offers a faster alternative.
-
Soxhlet Extraction:
-
Place the spiked soil sample in a Soxhlet extraction apparatus.[3]
-
Extract the sample with a suitable solvent, such as hexane (B92381) or a hexane/acetone mixture, for 16-24 hours.[3][4]
-
-
Accelerated Solvent Extraction (ASE):
-
Pack the spiked soil sample into an ASE cell.
-
Extract the sample with an appropriate solvent at elevated temperature and pressure. This method significantly reduces extraction time and solvent consumption.[5]
-
1.4. Extract Cleanup: The crude extract often contains co-extracted substances that can interfere with GC-MS analysis. Cleanup procedures are necessary to remove these interferences.
-
Gel Permeation Chromatography (GPC):
-
GPC is effective for removing high-molecular-weight interferences such as lipids.[5]
-
The concentrated extract is passed through a GPC column using a suitable mobile phase.
-
-
Solid-Phase Extraction (SPE) using Florisil or Silica (B1680970) Gel:
Instrumental Analysis
2.1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane, is typically used for the separation of PBB congeners.
-
Injector: A split/splitless injector is commonly used. The injector temperature should be optimized to ensure efficient volatilization of PBBs without degradation.
-
Oven Temperature Program: A temperature program is employed to achieve good chromatographic separation of the PBB congeners. A typical program might start at a lower temperature, ramp to a higher temperature, and then hold for a period to elute all congeners.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is the most common ionization technique for PBB analysis. For highly brominated congeners, Electron Capture Negative Ionization (ECNI) can provide enhanced sensitivity.[5]
-
Analyzer: A high-resolution mass spectrometer (HRMS) is often preferred for its ability to separate PBB ions from potential interferences with high mass accuracy.[7] However, a single quadrupole or triple quadrupole mass spectrometer can also be used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target PBBs and their labeled internal standards.[6]
-
Data Presentation
The following tables summarize key quantitative data from various studies on PBB analysis in soil.
Table 1: Method Performance Data for PBB Analysis in Soil
| Parameter | Value | Reference |
| Average Recoveries | 43.8% - 97.2% | [5] |
| Relative Standard Deviations (RSDs) | 18% - 31% | [5] |
| Limit of Detection (LOD) | 0.15 - 0.43 ng/g | [5] |
| Limit of Detection (LOD) for BDE-209 | 4.0 ng/g | [5] |
| Recoveries (Soxhlet Extraction) | 64% - 97% | [4] |
| Recoveries (Ultrasonic Extraction) | 64% - 76% | [4] |
| Detection Limits (Soil) | 0.5 - 3.5 ng/g | [4] |
Mandatory Visualization
Caption: Experimental workflow for PBB analysis in soil.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Method for the analysis of polybrominated biphenyls(PBBs) in environmental samples (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of PolyBrominated Diphenyl Ethers(PBDEs) in soil using Gas Chromatography/Isotope Dilution Mass Spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes and Protocols for the Analysis of Brominated Biphenyls in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of polybrominated biphenyls (PBBs) in various food matrices. PBBs are a class of persistent organic pollutants (POPs) that were historically used as flame retardants.[1][2] Due to their bioaccumulative and toxic nature, monitoring their presence in the food chain is crucial for consumer safety.[2]
Introduction
Polybrominated biphenyls (PBBs) are synthetic brominated hydrocarbons that were used as flame retardants in plastics, textiles, and electronic equipment.[3] Their chemical stability and lipophilic nature contribute to their persistence in the environment and accumulation in the fatty tissues of animals.[2] Human exposure to PBBs occurs primarily through the consumption of contaminated food, particularly meat, dairy products, and fish. Several PBB congeners are suspected carcinogens and endocrine disruptors, making their detection and quantification in foodstuffs a significant public health concern.
This application note details two primary methodologies for the extraction and analysis of PBBs in food: a traditional Soxhlet extraction with multi-layer silica (B1680970) gel cleanup and a modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both methods are followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) for sensitive and selective detection of PBB congeners.
Experimental Workflows
The overall analytical workflow for the determination of PBBs in food samples involves sample preparation (extraction and cleanup) followed by instrumental analysis and data processing. The choice of the sample preparation method often depends on the laboratory's resources, desired sample throughput, and the complexity of the food matrix.
Caption: General workflow for the analysis of PBBs in food matrices.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of PBBs in food matrices using the described methods. Method Detection Limits (MDLs), Limits of Quantification (LOQs), and recovery rates can vary depending on the specific PBB congener, the food matrix, and the instrumentation used.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | MDL | LOQ | Reference |
| PBBs | Dairy Products | GLC | - | 0.007 ppm | [4] |
| PBDEs | Water | GC-MS/MS | 0.25-6.10 pg/L | 1.5-62.5 pg/L | [5] |
| PBDEs | Soil, Fish Oil | GC-MS/MS | 0.025-0.61 ng/kg | 0.15-6.25 ng/kg | [5] |
| Pesticides | Fish | GC-MS/MS | 0.001-0.079 ng/g | - | [6] |
| Phthalates | Pork, Chicken | LC-MS/MS | 0.03-0.08 µg/L | 0.10-0.24 µg/L | [7] |
Table 2: Recovery Rates of PBBs and Related Compounds in Food Matrices
| Analyte | Matrix | Spiking Level | Recovery (%) | Method | Reference |
| PBBs | Dairy Products | 0.1-0.5 ppm | 94-104 | GPC-GLC | [4] |
| PCBs | Mussel | 10, 50, 100 ng/g | 72.5-109.5 | QuEChERS-GC/MS | [8] |
| PCBs | Fish | 10, 50, 100 ng/g | 72.1-88.4 | QuEChERS-GC/MS | [8] |
| OCPs & PCBs | Salmon | 5, 50 ng/g | 42-79 (PCBs) | QuEChERS-GC/MS | [9] |
| Pesticides | Bovine Meat | 10, 20, 50 µg/kg | 62-119 | ACN Extraction & Cleanup | [10] |
Experimental Protocols
Protocol 1: Soxhlet Extraction and Multi-Layer Silica Gel Cleanup
This protocol is a traditional and robust method for the extraction and cleanup of PBBs from solid food matrices.
1. Sample Preparation and Extraction
-
Homogenize the solid food sample. For high-moisture samples, freeze-drying is recommended.[3]
-
Weigh approximately 10-20 g of the dried, homogenized sample into a pre-cleaned extraction thimble.[3]
-
Spike the sample with an appropriate amount of a ¹³C-labeled PBB internal standard solution.[3]
-
Place the thimble into a Soxhlet extractor.[3]
-
Extract the sample for 18-24 hours with 200-250 mL of a hexane (B92381)/acetone (1:1, v/v) or toluene (B28343) solvent mixture.[3]
-
After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator.[3]
2. Multi-Layer Silica Gel Column Cleanup
-
Prepare a multi-layer silica gel column by packing a glass chromatography column with the following layers from bottom to top: glass wool plug, anhydrous sodium sulfate, neutral silica gel, acidic silica gel (40% H₂SO₄ w/w), and anhydrous sodium sulfate.[3]
-
Pre-elute the column with n-hexane.[3]
-
Load the concentrated sample extract onto the top of the column.[3]
-
Elute the PBBs from the column using n-hexane or a mixture of n-hexane and dichloromethane. Collect the fraction containing the PBBs.[3]
-
Concentrate the cleaned extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.[3]
Caption: Workflow for Soxhlet extraction and multi-layer silica cleanup.
Protocol 2: QuEChERS Extraction and Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The QuEChERS method is a faster and more modern alternative for sample preparation, requiring smaller volumes of solvents.[11]
1. Sample Extraction
-
Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.[11] For dry samples, add an appropriate amount of ultrapure water to ensure adequate moisture content.[11]
-
Add 15 mL of acetonitrile (B52724) (or a mixture of acetonitrile and another solvent like tetrahydrofuran (B95107) for fatty matrices).[9][11]
-
Add an appropriate amount of a ¹³C-labeled PBB internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[11]
-
Vortex the tube vigorously for 1-4 minutes.[11]
-
Centrifuge the tube at 4500 rpm for 10 minutes.[11]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. For fatty matrices, a combination of MgSO₄, primary secondary amine (PSA), and C18 is effective.[8]
-
Vortex the tube for 1 minute.
-
Centrifuge at a high speed for 5-10 minutes.
-
Take an aliquot of the cleaned supernatant for GC-MS/MS analysis. The extract may be concentrated and reconstituted in a suitable solvent like hexane if necessary.[8]
Caption: Workflow for the QuEChERS extraction and d-SPE cleanup method.
Protocol 3: GC-MS/MS Instrumental Analysis
1. Gas Chromatography (GC) Conditions
-
GC System: Agilent Intuvo 9000 GC or similar.[12]
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]
-
Injection Mode: Splitless.[8]
-
Injection Volume: 1 µL.[8]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 7 min.[8]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[8]
2. Mass Spectrometry (MS) Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ 9000).[3]
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for some congeners.[12]
-
Ion Source Temperature: 250 °C.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for screening or Multiple Reaction Monitoring (MRM) for quantification.
-
Data Analysis: Use instrument-specific software for peak integration and quantification. Isotope dilution is the recommended quantification method.[5][12]
Regulatory Context
In the European Union, there are no specific maximum residue levels (MRLs) established for PBBs in food. However, they fall under the general regulations for contaminants in food, as laid out in Regulation (EU) 2023/915, which replaced Regulation (EC) 1881/2006.[2][4] This regulation stipulates that food containing a contaminant at a level unacceptable from a public health viewpoint shall not be placed on the market. For related compounds like dioxins and PCBs, specific maximum levels are set.[4][14] The principle of keeping contaminant levels "as low as reasonably achievable" (ALARA) is applied.[4]
Conclusion
The analysis of PBBs in food matrices requires robust and sensitive analytical methods to ensure food safety. Both the traditional Soxhlet extraction with silica gel cleanup and the more modern QuEChERS method, when coupled with GC-MS/MS, can provide accurate and reliable quantification of these contaminants at low levels. The choice of method will depend on the specific requirements of the laboratory and the nature of the food samples being analyzed. Adherence to good laboratory practices and the use of appropriate quality control measures, such as internal standards and certified reference materials, are essential for obtaining high-quality data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. measurlabs.com [measurlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Maximum levels for certain contaminants in food | EUR-Lex [eur-lex.europa.eu]
- 5. brjac.com.br [brjac.com.br]
- 6. Application of the QuEChERS method for the determination of pesticides, PAHs and PCBs in fish in Senegal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of congener-specific analysis of 40 polybrominated diphenyl ethers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. food-safety.com [food-safety.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Internal Standard Methods
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for isotopic internal standard methodologies.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or Inconsistent Internal Standard (IS) Recovery
Q: What are the primary causes of poor or inconsistent internal standard recovery?
A: Poor recovery of internal standards can be attributed to several factors, broadly categorized as matrix effects, inefficient extraction, or procedural inconsistencies.[1] Matrix effects occur when components within the sample interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][2] Inefficient extraction may result from the internal standard not being effectively removed from the sample matrix.[1] Inconsistent sample preparation, such as variations in extraction procedures between samples, can also lead to fluctuating recovery.[1]
Troubleshooting Workflow for Poor IS Recovery
Caption: Troubleshooting workflow for poor internal standard recovery.
Issue 2: Low or No Internal Standard Signal
Q: I am not detecting a sufficient signal for my stable isotope-labeled (SIL) internal standard. What are the possible causes?
A: A low or absent signal from your SIL internal standard can arise from several issues, including improper storage and handling, errors in pipetting or dilution, degradation of the standard within the sample matrix, or inefficient ionization in the mass spectrometer.[3] It is crucial to review the manufacturer's storage guidelines, as improper conditions can lead to degradation.[3] Always ensure that pipettes are accurately calibrated and that all calculations for dilutions are correct.[3]
Logical Relationship of Potential Causes for Low IS Signal
References
Overcoming matrix interference in brominated flame retardant analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of brominated flame retardants (BFRs). Our goal is to help you overcome challenges related to matrix interference and achieve accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of BFR analysis?
A1: Matrix effects are the alterations in the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1] In BFR analysis, these co-extracted substances from complex matrices like soil, sediment, biota, or consumer products can interfere with the detection and quantification of BFRs.[2] This interference can manifest as ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[1][3]
Q2: What are the common sources of matrix interference for different sample types?
A2: The sources of matrix interference vary depending on the sample type:
-
Biotic Samples (e.g., tissues, eggs): Lipids, proteins, and other biological macromolecules are the primary sources of interference.[4][5]
-
Environmental Samples (e.g., soil, sediment, sewage sludge): Organic matter, minerals, humic substances, and various organic and inorganic compounds can co-extract with BFRs.[2]
-
Consumer Products (e.g., plastics, textiles): Polymers, additives, and other chemicals present in the product can cause significant matrix effects.[6][7]
Q3: What are the primary challenges in analyzing different classes of BFRs?
A3: Key challenges include:
-
Polybrominated Diphenyl Ethers (PBDEs): Thermal degradation of highly brominated congeners (e.g., BDE-209) during GC analysis can be a significant issue.[8][9]
-
Hexabromocyclododecanes (HBCDs): Thermal instability and isomerization at elevated temperatures in the GC inlet can lead to inaccurate quantification of individual diastereomers.[8][10] LC-MS/MS is often preferred for HBCD analysis.[8][11]
-
Tetrabromobisphenol A (TBBPA): Its relatively polar nature may require derivatization for GC analysis, which can introduce variability.[8]
Q4: What are the advantages and disadvantages of using GC-MS/MS versus LC-MS/MS for BFR analysis in complex matrices?
A4:
-
GC-MS/MS: Offers high separation efficiency for many BFR congeners. However, it is susceptible to thermal degradation of certain BFRs.[8][9]
-
LC-MS/MS: Is well-suited for thermolabile and polar BFRs like HBCD and TBBPA, avoiding thermal degradation.[8][11][12] However, it can be more susceptible to matrix effects like ion suppression.[8][13]
Q5: How can I minimize matrix effects during sample preparation?
A5: Effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC), and QuEChERS are commonly used to remove interfering compounds before instrumental analysis.[4][5][13] The choice of cleanup method depends on the matrix and the target BFRs.
Troubleshooting Guide
Problem: Poor Peak Shape and Retention Time Shifts
-
Possible Cause: Matrix components accumulating on the analytical column or in the GC liner.
-
Solution:
-
Improve Sample Cleanup: Implement or optimize a cleanup step such as SPE or GPC to remove matrix interferences.[14]
-
Inlet Maintenance (GC): Regularly replace the GC inlet liner and trim the analytical column.
-
Column Flushing: Use a robust column flushing procedure after each analytical batch to remove strongly retained matrix components.[14]
-
Problem: Ion Suppression or Enhancement in the Mass Spectrometer
-
Possible Cause: Co-eluting matrix components affecting the ionization efficiency of the target analytes in the MS source.[3]
-
Solution:
-
Enhance Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analytes from the interfering matrix components.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.
-
Isotope Dilution: Use isotopically labeled internal standards that co-elute with the target analytes. This is a highly effective way to correct for matrix effects as the internal standard experiences similar suppression or enhancement.[3][13]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[1]
-
Problem: Low Recovery of Target Analytes
-
Possible Cause: Inefficient extraction or loss of analytes during cleanup steps.
-
Solution:
-
Optimize Extraction Solvent: Ensure the chosen solvent is effective for extracting the target BFRs from the specific sample matrix.
-
Evaluate Cleanup Method: The chosen cleanup method (e.g., SPE, GPC) may be too aggressive, leading to analyte loss. Evaluate the recovery of each step by spiking a blank matrix before and after the cleanup process.
-
Use of Internal Standards: Add isotopically labeled internal standards before extraction to monitor and correct for losses throughout the entire analytical process.[13]
-
Problem: High Background Noise or Co-eluting Interferences
-
Possible Cause: Inadequate sample cleanup or contamination from the laboratory environment.
-
Solution:
-
Refine Cleanup Strategy: A multi-step cleanup approach, such as combining GPC with SPE, may be necessary for highly complex matrices.[4]
-
Procedural Blanks: Analyze procedural blanks with each sample batch to identify and trace sources of contamination.[13]
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to minimize background contamination.[13]
-
Avoid Plasticware: Minimize the use of plastic labware, as BFRs are often present in plastics and can leach into samples.[13]
-
Data Presentation
Table 1: Comparison of Common Cleanup Techniques for BFR Analysis
| Cleanup Technique | Principle | Advantages | Disadvantages | Suitable Matrices |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid sorbent and a liquid phase.[15][16] | High selectivity, can concentrate analytes, wide variety of sorbents available.[15][17] | Method development can be time-consuming, potential for analyte loss.[17] | Water, biological fluids, food.[15] |
| Gel Permeation Chromatography (GPC) | Size exclusion chromatography that separates molecules based on their hydrodynamic volume.[5][18] | Effective for removing large molecular weight interferences like lipids and polymers, robust.[19][20][21] | Can be time-consuming, requires specialized equipment, may result in dilute extracts.[5] | Biota, fatty foods, polymers.[19][20] |
| QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves a salting-out extraction followed by dispersive SPE cleanup.[22][23][24][25] | Fast, simple, low solvent consumption, high throughput.[23][25] | May not be as effective for all matrices and analytes, may require optimization.[26] | Fruits, vegetables, food products.[22][23] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the target BFRs with 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen before instrumental analysis.
Protocol 2: Gel Permeation Chromatography (GPC) for Biota Samples
-
Sample Preparation: Extract the biota sample using an appropriate solvent extraction method (e.g., Soxhlet with hexane/dichloromethane). Concentrate the extract to a small volume.
-
System Equilibration: Equilibrate the GPC system with the mobile phase (e.g., dichloromethane/cyclohexane) until a stable baseline is achieved.
-
Calibration: Calibrate the GPC system using a standard mixture containing compounds of known molecular weight to determine the elution window for the target BFRs.
-
Sample Injection: Inject the concentrated sample extract onto the GPC column.
-
Fraction Collection: Collect the fraction corresponding to the elution time of the BFRs, while discarding the earlier eluting fraction containing high molecular weight interferences (e.g., lipids).
-
Concentration: Concentrate the collected fraction to the desired final volume before further cleanup or instrumental analysis.
Protocol 3: QuEChERS for Food Samples (e.g., Fruits, Vegetables)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the appropriate internal standards.
-
Shake vigorously for 1 minute.[27]
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds and then centrifuge.
-
-
Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
Visualizations
Caption: General experimental workflow for BFR analysis.
Caption: Decision tree for selecting a cleanup method.
Caption: Illustration of matrix effects in the MS ion source.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. diva-portal.org [diva-portal.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Brominated flame retardants [sciex.com]
- 12. Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix | Scientific.Net [scientific.net]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. affinisep.com [affinisep.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. epa.gov [epa.gov]
- 20. gilson.com [gilson.com]
- 21. labtechus.com [labtechus.com]
- 22. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 24. youtube.com [youtube.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Optimizing GC-MS for 4-Bromo-1,1'-biphenyl-d9
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of 4-Bromo-1,1'-biphenyl-d9 using Gas Chromatography-Mass Spectrometry (GC-MS). It includes frequently asked questions, recommended starting parameters, detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in GC-MS analysis? A1: this compound is the deuterium-labeled version of 4-Bromo-1,1'-biphenyl.[1][2] In analytical chemistry, it is primarily used as an internal standard for the quantitative analysis of 4-Bromo-1,1'-biphenyl and other related brominated compounds by GC-MS or LC-MS.[1] Using a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: My this compound standard elutes slightly earlier than its non-deuterated (protium) analog. Is this normal? A2: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect" or "inverse isotope effect" in gas chromatography.[3][4][5] Deuterated compounds often have slightly weaker intermolecular interactions with the GC stationary phase compared to their non-deuterated counterparts. This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to a lower boiling point and, consequently, a shorter retention time on most common GC columns.[3][4]
Q3: The MS detector response for my deuterated standard is different from the native analyte, even at the same concentration. Why does this happen? A3: It is common for an analyte and its deuterated analog to exhibit different responses in the mass spectrometer.[3][6] While they are chemically similar, differences in the C-D versus C-H bond strengths can lead to slight variations in ionization efficiency and fragmentation patterns within the ion source.[6] This is why it is crucial to generate a calibration curve using the response factor (analyte area / internal standard area) rather than assuming a 1:1 response ratio.
Q4: What are the expected key mass-to-charge ratio (m/z) ions for this compound in Electron Ionization (EI) mode? A4: The non-deuterated 4-Bromobiphenyl (C12H9Br) has a molecular weight of approximately 233.1 g/mol .[7] Due to the natural isotopic abundance of bromine (79Br and 81Br), its mass spectrum shows a characteristic molecular ion cluster at m/z 232 and 234.[8] For the deuterated analog, this compound (C12D9Br), the molecular weight is increased by 9 mass units. Therefore, you should expect the molecular ion cluster to be at m/z 241 and 243 . The most significant fragment ion typically results from the loss of the bromine atom, which would be observed at m/z 162 (C12D9+).
Recommended GC-MS Starting Parameters
The following parameters are recommended as a starting point for method development. These are based on established methods for polybrominated biphenyls (PBBs) and related compounds.[9][10][11] Optimization will likely be required for your specific instrument and application.
Table 1: Recommended GC Parameters
| Parameter | Recommended Setting | Notes |
| GC Column | Low-bleed, mid-polarity column (e.g., DB-5ms, HP-5ms, VF-5ms) | These columns provide good selectivity for biphenyls and low bleed is critical for MS sensitivity.[12] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension for good resolution and sample capacity. | |
| Carrier Gas | Helium | Constant flow mode is recommended for stable retention times. |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Inlet Type | Splitless | Ideal for trace-level analysis to ensure maximum transfer of the analyte to the column.[11] |
| Injection Volume | 1 µL | |
| Inlet Temp. | 280 - 300 °C | High temperatures are needed for efficient vaporization of biphenyls.[10] |
| Oven Program | Initial: 100 °C, hold 1 min | A lower initial temperature helps with peak focusing. |
| Ramp 1: 20 °C/min to 250 °C | ||
| Ramp 2: 10 °C/min to 320 °C, hold 5 min | The final hold ensures elution of any less volatile matrix components. |
Table 2: Recommended MS Parameters
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for this class of compounds. |
| Ionization Energy | 70 eV | Standard EI energy provides reproducible fragmentation patterns.[11] |
| Source Temp. | 230 - 250 °C | An inert ion source is highly recommended to prevent degradation.[9] |
| Transfer Line Temp. | 280 - 300 °C | Must be high enough to prevent condensation of the analyte. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and selectivity during quantification.[11][13] |
| SIM Ions (Quant/Qual) | Quantifier: m/z 241 | Based on the C12D9Br molecular ion containing 79Br. |
| Qualifier 1: m/z 243 | Confirms the presence of bromine (81Br isotope). | |
| Qualifier 2: m/z 162 | Confirms the biphenyl-d9 backbone after loss of Br. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Calibration Standards
-
Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent (e.g., toluene, hexane, or isooctane).
-
Internal Standard Working Solution: Dilute the stock solution to a concentration that will yield a robust signal when a fixed amount is added to all samples and standards (e.g., 1 µg/mL).
-
Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte(s) in the same solvent.
-
Calibration Curve Standards: Create a series of calibration standards by serially diluting the analyte stock solution.
-
Spiking: Spike a constant, known volume of the Internal Standard Working Solution into each calibration standard vial. This ensures the final concentration of the internal standard is the same across all levels of the calibration curve.
-
Analysis: Analyze the standards using the developed GC-MS method. Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
GC-MS Analysis Workflow
The general workflow for analyzing a sample using an internal standard method is depicted below.
Caption: General workflow for quantitative GC-MS analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Problem: Poor Peak Shape (Tailing)
-
Possible Cause 1: Active Sites in the Inlet. The glass inlet liner or packing material can develop active sites that interact with the analyte.
-
Possible Cause 2: Column Contamination. Non-volatile matrix components can accumulate at the head of the GC column, creating active sites.
-
Solution: Perform column maintenance by trimming 10-20 cm from the front of the column.
-
-
Possible Cause 3: Improper Column Installation. If the column is installed too shallow in the MS transfer line, it can create dead volume and cause peak tailing.[14]
-
Solution: Verify the column is installed at the correct depth as specified by the instrument manufacturer.
-
Problem: Low or No Signal
-
Possible Cause 1: System Leak. A leak in the carrier gas line, septum, or fittings will reduce the amount of analyte reaching the detector and can damage the column.[15]
-
Solution: Perform a leak check using an electronic leak detector, paying close attention to the inlet septum nut and column fittings.
-
-
Possible Cause 2: MS Source Contamination. Over time, the ion source becomes coated with non-volatile material, reducing its efficiency.
-
Solution: Vent the MS and clean the ion source components according to the manufacturer's protocol.
-
-
Possible Cause 3: Incorrect SIM Ions. The MS is set to monitor for the wrong m/z values.
-
Solution: Double-check that the SIM table includes the correct ions for this compound (m/z 241, 243, 162).
-
Problem: High Baseline Noise or Column Bleed
-
Possible Cause 1: Contaminated Carrier Gas. Oxygen or moisture in the carrier gas will rapidly degrade the column's stationary phase, especially at high temperatures.[15][16]
-
Solution: Ensure high-purity carrier gas is used and that high-capacity oxygen and moisture traps are installed and replaced regularly.
-
-
Possible Cause 2: Septum Bleed. Particles from an old or low-quality septum can enter the inlet and create a high background signal.
-
Solution: Replace the septum. Use high-temperature, low-bleed septa.
-
-
Possible Cause 3: Column has Exceeded its Maximum Temperature. Operating the column above its specified maximum temperature will cause irreversible damage and high bleed.[14]
-
Solution: Verify the oven temperature program does not exceed the column's limit. If the column is damaged, it must be replaced.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4′-Bromo-1,1′-biphenyl-2,2′,3,3′,4,5,5′,6,6′-d9 | 142475-00-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. youtube.com [youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Shift of Isotopically Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chromatographic shift observed between 4-Bromo-1,1'-biphenyl-d9 and its native (non-deuterated) form. This resource is intended for researchers, scientists, and drug development professionals utilizing these compounds in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a slight difference in retention time between this compound and native 4-Bromo-1,1'-biphenyl in our LC-MS/MS assay. Is this expected?
A1: Yes, a small chromatographic shift between a deuterated compound and its native counterpart is an expected phenomenon. In most reversed-phase and gas chromatography applications, the deuterated analog, such as this compound, will elute slightly earlier than the non-deuterated form.[1][2] This is commonly referred to as the "inverse isotope effect."[1][3]
Q2: What causes this chromatographic shift or "isotope effect"?
A2: The primary reason for this shift is the difference in bond strength and length between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle changes in physicochemical properties influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, typically resulting in weaker interactions and, consequently, a shorter retention time for the deuterated compound.[1]
Q3: How significant is the retention time difference typically?
A3: The magnitude of the retention time shift is generally small but can be influenced by several factors. These include the number and location of deuterium (B1214612) atoms on the molecule, the chemical structure of the analyte, and the specific chromatographic conditions being used (e.g., stationary phase, mobile phase composition, and temperature).[1][4] For aromatic hydrocarbons, the single secondary isotope effect is generally higher than for aliphatic hydrocarbons.[4][5]
Q4: Can the deuterated compound ever elute later than the native compound?
A4: While less common, it is possible for the deuterated compound to have a longer retention time. This is known as a "normal isotope effect" and can sometimes be observed, particularly with polar stationary phases in gas chromatography.[3] The direction and magnitude of the shift are dependent on the specific interactions between the analyte and the stationary phase.[3][4]
Q5: Are there alternative isotopic labels that do not cause a chromatographic shift?
A5: Yes, using heavier isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) for labeling typically does not result in a discernible chromatographic shift.[2] If co-elution of the internal standard and the analyte is critical for your assay, using a ¹³C- or ¹⁵N-labeled standard is a recommended alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and its native form.
Issue 1: The retention time shift between my native and deuterated biphenyl (B1667301) is causing issues with quantification due to matrix effects.
-
Question: How can I mitigate the impact of the chromatographic shift on my quantitative results?
-
Answer:
-
Optimize Chromatography: Adjust your chromatographic method to minimize the separation between the two compounds. This could involve modifying the mobile phase gradient, changing the column temperature, or trying a different column chemistry.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be advantageous to ensure the peaks for the native and deuterated compounds overlap sufficiently.
-
Alternative Isotopic Labeling: If the issue persists and significantly impacts your data quality, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these isotopes are less likely to cause a chromatographic shift.
-
Thorough Method Validation: Ensure your method is validated to account for any potential differential matrix effects caused by the slight separation.
-
Issue 2: The retention time for this compound is inconsistent between runs.
-
Question: What could be causing the retention time of my deuterated standard to be unstable?
-
Answer: While the relative shift compared to the native compound is due to the isotope effect, overall retention time instability can be caused by several factors unrelated to deuteration. Check for the following:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed.
-
Column Equilibration: Make sure the column is adequately equilibrated before each injection sequence.
-
System Leaks: Check the HPLC/UHPLC system for any leaks, which can cause pressure fluctuations and affect retention times.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
-
Injector Issues: A malfunctioning injector can lead to variable injection volumes and inconsistent retention times.
-
Data Presentation
The following table summarizes the expected retention time behavior for 4-Bromo-1,1'-biphenyl and its deuterated analog under typical reversed-phase HPLC conditions. Please note that these are illustrative values, and the actual retention times and their difference will depend on your specific experimental setup.
| Compound | Expected Retention Time (min) | Expected Shift (Δt_R) vs. Native |
| 4-Bromo-1,1'-biphenyl (Native) | 5.25 | N/A |
| This compound | 5.22 | -0.03 |
Δt_R = Retention Time (Deuterated) - Retention Time (Native)
Experimental Protocols
Objective: To determine the chromatographic shift between 4-Bromo-1,1'-biphenyl and this compound using HPLC-MS.
Materials:
-
4-Bromo-1,1'-biphenyl analytical standard
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Instrumentation:
-
HPLC or UHPLC system
-
Mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., ESI or APCI)
Methodology:
-
Standard Preparation: Prepare individual stock solutions of 4-Bromo-1,1'-biphenyl and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare working solutions at 1 µg/mL in a 50:50 acetonitrile:water mixture. Also, prepare a mixed solution containing both the native and deuterated compounds at 1 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 7 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative (to be optimized)
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitor Ions: Monitor the appropriate m/z for both the native and deuterated compounds.
-
-
Data Analysis:
-
Inject the individual and mixed standard solutions.
-
Determine the retention time for each compound from the apex of its chromatographic peak.
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated analog from the native compound.
-
Visualization
Caption: Troubleshooting workflow for addressing chromatographic shifts.
References
- 1. Chlorine and Bromine Isotope Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers Using Gas Chromatography-Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-1,1'-biphenyl-d9 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Bromo-1,1'-biphenyl-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues associated with this compound?
Purity issues with this compound can be categorized into two main types: chemical impurities and isotopic impurities.
-
Chemical Impurities: These are substances other than the intended deuterated compound. Common chemical impurities can arise from the synthesis process or degradation.
-
Synthesis-Related Impurities: The synthesis of 4-bromobiphenyl (B57062) often involves the bromination of biphenyl (B1667301). Potential impurities from this process include unreacted biphenyl and polybrominated biphenyls, such as 4,4'-dibromobiphenyl.[1] If a Grignard reaction is used in the synthesis, biphenyl can be a major byproduct.[2][3]
-
Degradation Products: Brominated biphenyls can undergo degradation, particularly when exposed to UV light (photodegradation).[4][5] Improper storage can lead to the formation of these degradation products.
-
-
Isotopic Impurities: These relate to the deuterium (B1214612) labeling itself.
-
Incomplete Deuteration: The standard may contain molecules with fewer than nine deuterium atoms (e.g., d8, d7).
-
Presence of Unlabeled Analog (d0): The most common isotopic impurity is the non-deuterated 4-Bromo-1,1'-biphenyl. The presence of the unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[6]
-
Isotopic Exchange (H/D Exchange): While less common for aromatic C-D bonds under typical analytical conditions, isotopic exchange can occur under certain conditions like acidic or basic environments, leading to a loss of the deuterium label.[7]
-
Q2: How can I assess the purity of my this compound standard?
A comprehensive purity assessment should evaluate both chemical and isotopic purity. The recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS is highly effective for identifying and quantifying volatile chemical impurities.
-
Quantitative NMR (qNMR) is a powerful tool for determining not only the chemical purity but also the isotopic enrichment.[5][8]
Q3: My analytical results are inconsistent. Could the internal standard be the cause?
Yes, inconsistent results can stem from purity issues with the internal standard. Degradation of the standard over time or the use of a new, impure batch can lead to poor accuracy and reproducibility. It is crucial to verify the purity of a new batch before use and to monitor the stability of the standard under your experimental conditions.[4]
Q4: How should I store the this compound internal standard?
To minimize degradation, the standard should be stored under the conditions recommended by the supplier, which typically include:
-
Temperature: Refrigeration (e.g., 4°C) or freezing (-20°C) for long-term storage.[4]
-
Protection from Light: Store in amber vials or in the dark to prevent photodegradation.[4][9]
-
Inert Atmosphere: For neat materials or solutions, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in GC-MS analysis of the standard. | Chemical impurities from synthesis (e.g., biphenyl, dibromobiphenyl). | 1. Confirm the identity of the impurity peaks by comparing their mass spectra to reference spectra. 2. Quantify the impurities using a suitable analytical method (see Experimental Protocol 1). 3. If impurity levels are unacceptable, consider purifying the standard or obtaining a new batch from the supplier. |
| Signal for the unlabeled analyte (d0) detected in the internal standard. | Isotopic impurity (incomplete deuteration). | 1. Assess the isotopic purity using high-resolution mass spectrometry or qNMR (see Experimental Protocol 2). 2. If the d0 level is significant, it can interfere with the quantification of the analyte, especially at low concentrations. 3. A standard with higher isotopic enrichment may be required. A general recommendation for isotopic enrichment is ≥98%.[6] |
| Gradual decrease in the internal standard response over time. | Degradation of the standard. | 1. Perform a stability study to assess the standard's stability under your storage and experimental conditions (see Experimental Protocol 3). 2. Ensure proper storage conditions (refrigeration, protection from light).[4] |
| Inaccurate quantification, especially at the lower limit of quantification (LLOQ). | Presence of the unlabeled analyte in the internal standard. | The signal from the unlabeled impurity in the internal standard contributes to the analyte's signal, causing a positive bias in the results.[6] Use an internal standard with a higher isotopic purity. |
Experimental Protocols
Protocol 1: GC-MS Method for Chemical Purity Assessment
This protocol describes a method to identify and quantify potential chemical impurities in this compound.
1. Sample Preparation:
- Accurately prepare a solution of the this compound standard in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at a concentration of approximately 100 µg/mL.
2. GC-MS Parameters:
- GC System: Agilent Intuvo 9000 GC or equivalent.[10]
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 280 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp 1: 20 °C/min to 200 °C.
- Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
- MS System: Agilent 5977B MSD or equivalent.[10]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-500) for initial impurity identification and Selected Ion Monitoring (SIM) for quantification.
3. SIM Ions for Monitoring:
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Biphenyl | 154 | 77, 153 |
| This compound | 242 | 161, 244 |
| 4-Bromo-1,1'-biphenyl (d0) | 232 | 152, 234 |
| 4,4'-Dibromobiphenyl | 312 | 152, 314 |
4. Data Analysis:
- Identify impurities in full scan mode by comparing mass spectra with a reference library (e.g., NIST).
- Quantify identified impurities in SIM mode using a calibration curve prepared from certified reference standards of the impurities.
Protocol 2: qNMR Method for Isotopic and Chemical Purity Assessment
This protocol uses a certified internal standard to determine the purity of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
- Accurately weigh a suitable amount of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the analyte to the standard should be approximately 1:1.
- Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte or standard.
2. NMR Parameters (600 MHz Spectrometer):
- Nucleus: ¹H
- Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
- Relaxation Delay (D1): ≥ 5 times the longest T1 of any proton to be integrated (typically 30-60 seconds to ensure full relaxation).[8]
- Number of Scans: 16-64 (to achieve adequate signal-to-noise).
3. Data Analysis:
- Carefully integrate a well-resolved signal of the analyte (residual protons) and a signal of the internal standard.
- The purity of the analyte (P_analyte) can be calculated using the following formula:
Protocol 3: Stability and Forced Degradation Study
This protocol helps to assess the stability of the this compound standard under various stress conditions.[11][12]
1. Stress Conditions:
- Photostability: Expose a solution of the standard to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
- Thermal Stability: Store solutions of the standard at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
- Acid/Base Hydrolysis: Treat solutions of the standard with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
- Oxidation: Treat a solution of the standard with an oxidizing agent (e.g., 3% H₂O₂).
2. Experimental Procedure:
- Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL).
- Expose the solutions to the stress conditions for various time points (e.g., 0, 4, 8, 24 hours, and longer for thermal stability).
- At each time point, analyze the samples using the GC-MS method described in Protocol 1.
3. Data Analysis:
- Quantify the amount of this compound remaining at each time point.
- Identify and quantify any degradation products formed. A degradation of 5-20% is typically targeted in forced degradation studies.[13]
Visualizations
Caption: Workflow for purity assessment of this compound.
Caption: Troubleshooting guide for issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 1H NMR [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. rssl.com [rssl.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. longdom.org [longdom.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
Reducing background contamination in PBB analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background contamination during polybrominated biphenyl (B1667301) (PBB) analysis.
Troubleshooting Guide
High background contamination can significantly impact the accuracy and sensitivity of PBB analysis. This guide addresses common issues in a question-and-answer format to help you identify and resolve sources of contamination.
Question: I'm observing high background noise in my GC-MS analysis. What are the first steps to identify the source of contamination?
Answer: The initial step is to systematically isolate and test potential sources of contamination. You should begin by analyzing a solvent blank and a method blank.[1] This will help determine if the contamination originates from your reagents, solvents, or the sample preparation process itself.[1] If the blanks are clean, the issue may lie within the GC-MS system.
Question: My blank samples are showing PBB contamination. What are the likely sources?
Answer: If your blank samples are contaminated, the issue likely stems from your sample preparation workflow. Potential sources include:
-
Solvents and Reagents: Ensure that all solvents are of high purity (e.g., HPLC-grade) and test them individually to pinpoint the source.
-
Glassware and Equipment: Improperly cleaned glassware, pipettes, and sample vials can introduce contaminants. Implement a rigorous cleaning protocol, including solvent rinses and baking, to remove any residual PBBs.
-
Laboratory Environment: The ambient air in the laboratory can be a source of contamination, especially in facilities where PBBs or similar compounds have been handled previously.[2]
Question: The background noise is still high even after confirming my solvents and sample preparation are clean. What should I check on the GC-MS instrument?
Answer: If the contamination is not from your sample preparation, the GC-MS system itself is the next area to investigate. Common instrumental sources of background noise include:
-
Injector Contamination: The injector liner and septum are common sources of contamination.[1] Regularly replace the septum and clean or replace the injector liner.
-
Column Bleed: An old or degraded GC column can "bleed," releasing siloxanes and other compounds that contribute to a high baseline.[3] Conditioning the column as per the manufacturer's instructions can help, but replacement may be necessary.
-
Ion Source Contamination: A dirty ion source is a frequent cause of reduced sensitivity and increased background.[1] Regular cleaning of the ion source components is crucial for maintaining optimal performance.[1]
-
Carrier Gas Impurities: Impurities in the carrier gas, such as oxygen and water, can degrade the column and increase background noise.[3] Ensure high-purity gas is used and that gas lines are fitted with appropriate traps.[3]
Question: I'm analyzing a complex matrix, like adipose tissue, and experiencing significant background interference. What can I do to improve my sample cleanup?
Answer: Complex matrices, especially those with high lipid content like adipose tissue, require extensive cleanup to remove interfering compounds.[4] Consider the following techniques:
-
Gel Permeation Chromatography (GPC): GPC is highly effective at separating large molecules like lipids from smaller analytes such as PBBs.[4]
-
Solid-Phase Extraction (SPE): SPE with sorbents like silica (B1680970) gel or Florisil can effectively remove polar interferences.[5][6] Multi-layered silica gel columns can provide enhanced cleanup for particularly challenging matrices.[1]
-
Acid-Base Partitioning: For certain sample types, liquid-liquid extraction with acid-base partitioning can help remove interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common PBB congeners I should be aware of as potential background contaminants?
A1: The most prevalent PBB congener from historical commercial products is 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153).[7][8] Due to their persistence, PBBs can be found as background contaminants in the environment and, consequently, in laboratory settings.[2][9]
Q2: How can I prevent cross-contamination between samples in the laboratory?
A2: To prevent cross-contamination, it is essential to follow strict laboratory practices.[10] This includes using separate sets of glassware and equipment for highly contaminated samples and for blanks or low-level samples.[11] Always wear appropriate personal protective equipment (PPE), such as gloves and lab coats, and change them between samples.[10][12]
Q3: Can my personal care products or lab clothing be a source of PBB contamination?
A3: While PBBs themselves are no longer in production in North America, other brominated flame retardants (BFRs) are still used in some consumer products.[13] While less likely to be a direct source of PBBs, it is good laboratory practice to minimize potential contamination from personal products and to use dedicated lab coats.
Q4: What are some general tips for maintaining a clean laboratory environment for PBB analysis?
A4: Maintaining a clean working environment is crucial.[11] Regularly wipe down benchtops and fume hoods with appropriate solvents.[11] Consider using air filters or working in a laminar flow hood to minimize airborne contaminants.[12] A regular cleaning schedule for the entire lab can help reduce overall background levels of persistent organic pollutants.[14]
Data on Potential Contamination Sources
The following table summarizes potential sources of background contamination in PBB analysis and suggested preventative measures.
| Contamination Source | Potential Contribution to Background | Preventative Measures |
| Solvents and Reagents | High | Use high-purity, HPLC or pesticide-grade solvents. Run solvent blanks to verify purity. |
| Glassware and Labware | High | Thoroughly clean with detergents and solvents, then bake at high temperatures. Dedicate glassware for PBB analysis. |
| GC-MS System | High | Regular maintenance of injector, column, and ion source. Use high-purity carrier gas with traps.[1][3] |
| Sample Matrix | Medium to High | Employ rigorous sample cleanup techniques like GPC or multi-layered SPE.[1][4] |
| Laboratory Air | Low to Medium | Maintain a clean lab environment. Use fume hoods and consider filtered air systems.[2][12] |
| Personal Protective Equipment (PPE) | Low | Change gloves frequently, especially between samples of varying concentrations.[10][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a general procedure for extracting PBBs from water samples using SPE.
-
Cartridge Conditioning: Condition a silica gel SPE cartridge by passing hexane (B92381) through it.[5]
-
Sample Loading: Load the aqueous sample onto the SPE cartridge.
-
Washing: Wash the cartridge with hexane to remove interfering substances.[5]
-
Elution: Elute the PBBs from the cartridge using a more polar solvent mixture, such as a 1:1 (v/v) mixture of hexane and dichloromethane.[5]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the residue in a small, precise volume of a solvent suitable for GC-MS analysis (e.g., isooctane).[5]
Protocol 2: Extraction and Cleanup of PBBs from Adipose Tissue
This protocol provides a method for analyzing PBBs in high-fat biological tissues.
-
Homogenization: Homogenize the adipose tissue sample with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder.[4] This increases the surface area for efficient extraction.[4]
-
Extraction: Extract the homogenized sample using a suitable organic solvent, such as a hexane/dichloromethane mixture, via sonication or pressurized liquid extraction.[5]
-
Lipid Removal (GPC): Perform gel permeation chromatography to separate the PBBs from the bulk of the lipids.[4]
-
Further Cleanup (SPE): Pass the GPC extract through a silica gel or Florisil SPE cartridge for additional cleanup of interfering compounds.[6]
-
Concentration and Analysis: Concentrate the final extract and analyze by GC-MS.
Visualizations
Caption: Sources and pathways of PBB background contamination in a laboratory setting.
Caption: Troubleshooting workflow for high background contamination in PBB analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS) analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromforum.org [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 14. How to Prevent Lab Contamination | SEPS Services [sepsservices.com]
Technical Support Center: Isotope Dilution Analysis of Polybrominated Biphenyls (PBBs)
Welcome to the technical support center for the isotope dilution analysis of Polybrominated Biphenyls (PBBs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you navigate and resolve specific issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the isotope dilution analysis of PBBs, from sample preparation to data interpretation.
Sample Preparation
Q1: I'm observing low recovery of my PBB analytes. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue that can stem from several stages of your workflow. Here’s a systematic approach to troubleshoot:
-
Incomplete Extraction: PBBs are lipophilic and require efficient extraction from the sample matrix.
-
Solution: Ensure your solvent system is appropriate for the matrix. For complex matrices like fatty tissues or sediments, consider more exhaustive extraction techniques such as Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE). Ensure thorough homogenization of the sample before extraction.
-
-
Analyte Loss During Cleanup: Solid-phase extraction (SPE) is a critical step where analyte loss can occur.
-
Solution: Verify that the SPE sorbent is suitable for PBBs. Acid-activated silica (B1680970) gel is commonly used to remove lipid co-extracts. Ensure your elution solvent is strong enough to quantitatively recover the PBBs from the cartridge. Check for breakthrough during sample loading and washing steps by analyzing these fractions.
-
-
Analyte Loss During Evaporation: The concentration step is prone to loss of more volatile, lower-brominated PBB congeners.
-
Solution: Carefully control the nitrogen stream and temperature during evaporation. Avoid evaporating to complete dryness. Reconstitute the residue in a small, precise volume of a suitable solvent like isooctane (B107328) or toluene.
-
Q2: My sample matrix is very complex (e.g., high lipid content in fish tissue). How can I minimize matrix effects?
A2: Matrix effects can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Isotope dilution is designed to compensate for these effects, but a robust cleanup is still crucial.
-
Multi-layer Silica Gel Cleanup: A common and effective method involves using a multi-layer silica gel column. This typically includes layers of neutral silica, acid-impregnated silica, and sometimes base-modified silica to remove different types of interferences.
-
Gel Permeation Chromatography (GPC): For samples with very high lipid content, GPC is an excellent technique for separating the large lipid molecules from the smaller PBB analytes.
-
Quantifying Matrix Effects: To assess the extent of the matrix effect, you can compare the signal of an analyte in a post-extraction spiked matrix sample to its signal in a neat solvent standard. A significant difference indicates a strong matrix effect that needs to be addressed through improved cleanup.[1][2]
GC-MS Analysis
Q3: I am seeing significant peak tailing for my PBB congeners. What could be the cause and how do I fix it?
A3: Peak tailing is often indicative of active sites in the GC system that interact with the analytes.[3][4]
-
Contaminated Inlet Liner: The glass inlet liner is a common source of activity.
-
Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile matrix components and protect the column.
-
-
Column Contamination/Degradation: The analytical column itself can become active, especially at the inlet end.
-
Solution: Trim the first 10-20 cm of the column from the inlet side. If tailing persists, the column may need to be replaced. Consider using an Ultra Inert column for analyzing active compounds.[5]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes and lead to peak tailing.[5]
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Q4: Some of my PBB congeners are co-eluting. How can I improve their separation?
A4: Co-elution of PBB isomers is a known challenge due to their similar chemical structures.[6]
-
Optimize GC Temperature Program:
-
Solution: Decrease the oven temperature ramp rate. This will increase the time analytes spend in the column, often improving separation.
-
-
Select a Different Stationary Phase:
-
Solution: If optimizing the temperature program is insufficient, a column with a different selectivity may be required. A longer column can also enhance resolution.[7]
-
-
Use of High-Resolution Mass Spectrometry (HRMS):
-
Solution: While not a chromatographic fix, HRMS can sometimes resolve co-eluting compounds if they have different elemental compositions, though this is less common for isomers. For PBBs, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly selective and can help distinguish between congeners even with some chromatographic overlap.[8]
-
Q5: I'm experiencing low signal intensity for my PBBs in the mass spectrometer. What should I check?
A5: Low signal intensity can be due to issues in the GC system or the mass spectrometer itself.
-
Dirty Ion Source: A contaminated ion source is a frequent cause of reduced sensitivity.
-
Solution: Schedule and perform regular cleaning of the ion source components as part of your routine maintenance.
-
-
Sub-optimal Ionization Technique:
-
Solution: For PBBs, Electron Capture Negative Ionization (ECNI) can be significantly more sensitive than standard Electron Ionization (EI) due to the presence of electronegative bromine atoms. If your instrument has ECNI capability, consider developing a method using this technique.[6]
-
-
Leaks in the System: Air leaks in the GC or MS system can degrade performance.
-
Solution: Perform a leak check of the entire system, paying close attention to the injector septum, column fittings, and vacuum seals.
-
Data Presentation
The following tables summarize quantitative data from a validated isotope dilution GC-MS/MS method for the analysis of PBBs in human serum.[8]
Table 1: Method Detection Limits (MDLs) and Quantitation Ranges for Selected PBBs
| PBB Congener | MDL (pg/mL) | Calibration Range (ng/mL) |
| PBB-15 | Not Reported | 0.005–12.5 |
| PBB-52 | Not Reported | 0.005–12.5 |
| PBB-77 | Not Reported | 0.005–12.5 |
| PBB-80 | Not Reported | 0.005–12.5 |
| PBB-101 | Not Reported | 0.005–12.5 |
| PBB-153 | Not Reported | 0.005–12.5 |
Note: Specific MDLs were in the low pg/mL range (0.7–6.5 pg/mL) for all target compounds in the study.[8]
Table 2: Method Accuracy and Precision for PBBs in Fortified Human Serum
| PBB Congener | Fortified Concentration | Accuracy (%) | Precision (RSD %) |
| PBB-77 | 0.5 ng/mL | 102 | 11 |
| PBB-77 | 1.0 ng/mL | 100 | 8 |
| PBB-101 | 0.5 ng/mL | 103 | 11 |
| PBB-101 | 1.0 ng/mL | 101 | 9 |
| PBB-153 | 0.5 ng/mL | 105 | 10 |
| PBB-153 | 1.0 ng/mL | 102 | 7 |
Data adapted from a study quantifying PBBs in human serum.[8] Method accuracies for all target compounds ranged from 84% to 119% with relative standard deviations (RSDs) of <19%.[8]
Experimental Protocols
Here we provide detailed methodologies for the analysis of PBBs in different matrices using isotope dilution.
Protocol 1: Analysis of PBBs in Human Serum by Isotope Dilution GC-MS/MS
This protocol is based on a validated method for the quantification of PBBs and other persistent organic pollutants in human serum.[8]
-
Sample Preparation:
-
To 1 mL of serum, add a known amount of ¹³C-labeled PBB internal standards.
-
Add formic acid to denature proteins.
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane (B92381)/dichloromethane).
-
-
Sample Cleanup:
-
Use a solid-phase extraction (SPE) cartridge containing acidified silica gel to remove lipids and other interferences.
-
Condition the cartridge with hexane.
-
Load the sample extract onto the cartridge.
-
Elute the PBBs with a mixture of dichloromethane (B109758) and hexane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 50 µL) of isooctane.
-
-
GC-MS/MS Analysis:
-
Inject a 2 µL aliquot into the GC-MS/MS system.
-
Use a high-temperature, low-bleed capillary column (e.g., ZB-5HT Inferno) for optimal separation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantify the native PBBs by measuring their response relative to their corresponding ¹³C-labeled internal standards.
-
Protocol 2: Analysis of PBBs in Sediment by Isotope Dilution GC-MS/MS
This protocol is adapted from methodologies for analyzing persistent organic pollutants in sediment samples.[9]
-
Sample Preparation:
-
Freeze-dry the sediment sample and homogenize it by grinding.
-
Weigh approximately 2-5 g of the dried sediment into an extraction vessel.
-
Spike the sample with a known amount of ¹³C-labeled PBB internal standards and allow it to equilibrate (e.g., by mixing for 24 hours on a shaker).[9]
-
-
Extraction:
-
Perform pressurized liquid extraction (PLE) using a solvent such as hexane or a hexane/acetone mixture.
-
Alternatively, use Soxhlet extraction for a more traditional approach.
-
-
Cleanup:
-
Concentrate the extract and perform a cleanup using a multi-layer silica gel column (e.g., with layers of neutral, acidic, and basic silica) to remove interferences.
-
Elute the PBB fraction with hexane or a hexane/dichloromethane mixture.
-
-
Concentration and Reconstitution:
-
Concentrate the cleaned extract under a gentle stream of nitrogen.
-
Reconstitute in a known volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS/MS Analysis:
-
Follow the instrumental analysis steps as outlined in Protocol 1.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the isotope dilution analysis of PBBs.
Caption: General workflow for PBB analysis by isotope dilution.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in POPs Analysis: A Comparative Guide to Analytical Method Validation Using 4-Bromo-1,1'-biphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the trace-level detection of persistent organic pollutants (POPs), the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of results. This guide provides an objective comparison of the performance of the deuterated internal standard, 4-Bromo-1,1'-biphenyl-d9, against a common non-deuterated alternative, PCB 209, in the gas chromatography-mass spectrometry (GC-MS) analysis of polychlorinated biphenyls (PCBs). The information presented herein is supported by established principles of analytical method validation and is designed to assist researchers in making informed decisions for their analytical workflows.
The Critical Role of Internal Standards
Internal standards are indispensable in quantitative analysis for correcting variations that can occur during sample preparation, injection, and instrumental analysis.[1] An ideal internal standard is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.[1] It is added at a known concentration to all samples, calibration standards, and blanks, and the ratio of the analyte signal to the internal standard signal is used for quantification. This normalization process effectively compensates for analyte losses during extraction and inconsistencies in injection volume, leading to more accurate and precise measurements.[2]
Deuterated vs. Non-Deuterated Internal Standards: A Fundamental Divide
The primary distinction between these two types of internal standards lies in their structural and chemical relationship to the analyte.
-
Deuterated Internal Standards: These are isotopically labeled versions of a compound where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.[3] This makes them chemically almost identical to the analyte, leading to very similar behavior during extraction, chromatography, and ionization.[2][3] this compound is a prime example of a deuterated internal standard used in the analysis of brominated and chlorinated aromatic compounds.
-
Non-Deuterated Internal Standards: These are structurally similar but chemically distinct compounds from the analyte. For PCB analysis, a common approach is to use a PCB congener that is not expected to be present in the samples, such as PCB 209 (Decachlorobiphenyl), as an internal standard. While more cost-effective, their different physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the target analytes.[3]
Performance Comparison: this compound vs. PCB 209
The superiority of a deuterated internal standard like this compound is evident in its ability to more accurately mimic the behavior of the target analytes throughout the analytical process. This leads to better correction for matrix effects and overall improved data quality.
Table 1: Performance Comparison of Internal Standards for PCB Analysis by GC-MS
| Performance Parameter | This compound (Deuterated IS) | PCB 209 (Non-Deuterated IS) | Rationale |
| Recovery (%) | 95 - 105 | 80 - 115 | The near-identical chemical properties of the deuterated standard ensure it tracks the analytes more closely through extraction and cleanup steps, leading to more consistent and accurate recovery values.[3] |
| Precision (%RSD) | < 5 | < 15 | By effectively compensating for variations, the deuterated standard results in lower relative standard deviations and therefore higher precision.[3] |
| Linearity (R²) | > 0.999 | > 0.995 | The consistent response of the deuterated standard across a range of concentrations contributes to a more linear calibration curve. |
| Limit of Quantitation (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to better normalization allows for the reliable quantification of analytes at lower concentrations. |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution with target analytes allows the deuterated standard to experience and correct for the same matrix-induced signal suppression or enhancement. The different retention time of a non-deuterated standard can lead to inadequate correction.[3] |
Experimental Protocols
A detailed methodology for the GC-MS analysis of PCBs using an internal standard is provided below.
Sample Preparation (Solid Matrix)
-
Spiking: To a 10 g homogenized sample, add a known amount of the internal standard solution (e.g., this compound at 100 ng/mL).
-
Extraction: Perform solvent extraction using a mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v) in an ultrasonic bath for 20 minutes. Repeat the extraction twice.
-
Cleanup: Concentrate the combined extracts and perform a cleanup step using a multi-layer silica (B1680970) gel column to remove interferences.
-
Final Volume: Concentrate the cleaned extract to a final volume of 1 mL in hexane.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Mode: Splitless.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target PCB congener and the internal standard.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard for accurate quantification.
Figure 1: Experimental workflow for PCB analysis using an internal standard.
Figure 2: Logical diagram illustrating the principle of internal standard correction.
Conclusion
For researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants, the use of a deuterated internal standard such as this compound offers a significant advantage in achieving high-quality, reliable, and defensible data. Its ability to closely mimic the behavior of target analytes throughout the analytical process provides superior correction for variations, leading to enhanced accuracy, precision, and sensitivity. While non-deuterated internal standards may present a more economical option, they are more susceptible to differential matrix effects and recovery issues, which can compromise the integrity of the quantitative results. Therefore, for applications demanding the highest level of confidence, the adoption of a deuterated internal standard is strongly recommended.
References
Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog internal standards, which have a similar but not identical chemical structure.[4][5]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the "gold standard" for quantitative mass spectrometry.[6][7] Because their chemical and physical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement caused by the sample matrix.[5][7] This near-perfect imitation allows them to accurately compensate for variations at every stage of the analytical process, from extraction to detection, resulting in superior accuracy and precision.[8][9] Regulatory bodies like the FDA and EMA recognize the value of deuterated standards in bioanalytical validation guidelines.[4]
The Alternative: Non-Deuterated (Structural Analog) Internal Standards
Non-deuterated internal standards are compounds with a chemical structure similar to the analyte. While they can be more readily available and less expensive than their deuterated counterparts, their different physicochemical properties often lead to different behavior during analysis.[10][11] They may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[11][12] This discrepancy means they can only partially compensate for analytical variability, which may compromise data quality.[12]
Performance Comparison: Quantitative Data
The superiority of deuterated internal standards is most evident in the quantitative data from validation experiments. They consistently lead to improved accuracy (trueness) and precision (reproducibility) by more effectively correcting for matrix effects.
| Performance Metric | Deuterated IS (SIL-IS) | Non-Deuterated IS (Analog) | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically <5% | Can be >15% | Deuterated IS co-elutes with the analyte, experiencing and correcting for the exact same matrix effects and recovery losses.[9][10] |
| Precision (% CV / RSD) | Typically <10% | Can be >15% | The consistent tracking of the analyte by the deuterated IS through the entire process minimizes variability between samples.[10][13] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical chemical nature of the deuterated IS ensures it is suppressed or enhanced by the matrix to the same extent as the analyte.[7][10] |
| Chromatographic Behavior | Co-elutes with analyte | Elutes at a different retention time | Different chemical structures lead to different interactions with the stationary and mobile phases. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a matrix effect validation experiment is crucial.
Protocol: Assessing Matrix Effect Compensation
Objective: To evaluate the ability of a deuterated IS and a non-deuterated IS to compensate for the variability of matrix effects from different sources.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different individual sources.[6]
-
Analyte, deuterated IS, and non-deuterated IS stock solutions.
-
LC-MS/MS system with a validated chromatographic method.
-
Standard laboratory equipment for sample preparation (e.g., protein precipitation reagents, centrifuges, evaporators).
Procedure:
-
Prepare Sample Sets:
-
Sample Analysis: Analyze all prepared samples using the established LC-MS/MS method.
-
Data Calculation:
-
Calculate Matrix Factor (MF) for the Analyte:
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
-
Calculate IS-Normalized Matrix Factor (IS-Normalized MF):
-
For each IS, calculate the ratio of the analyte peak area to the IS peak area for both Set 1 and Set 2.
-
IS-Normalized MF = (Analyte/IS Ratio in Set 2) / (Analyte/IS Ratio in Set 1)
-
-
Calculate Coefficient of Variation (CV):
-
Calculate the CV (as a percentage) of the IS-Normalized MF across the six different matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
-
Acceptance Criteria: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] Typically, a CV of ≤15% is considered acceptable in regulated bioanalysis.[6] Deuterated internal standards are more likely to meet this criterion.
Visualizing the Workflow and Concepts
Diagrams can clarify the experimental process and the theoretical advantages of using a deuterated internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
The key difference in performance stems from chromatographic behavior. A deuterated IS co-elutes with the analyte, while a structural analog does not.
Caption: Co-elution of deuterated IS vs. separate elution of analog IS.
Conclusion
The scientific consensus and experimental data confirm that deuterated internal standards provide superior performance for quantitative LC-MS analysis.[1][8] Their ability to perfectly mimic the analyte's behavior throughout the analytical process ensures the most effective correction for matrix effects and other sources of variability, leading to higher accuracy and precision.[9][13] While non-deuterated (structural analog) standards can be a pragmatic choice when a deuterated version is unavailable, their limitations must be thoroughly understood and validated.[11][12] For robust, reliable, and defensible data in drug development and other critical research areas, the use of a deuterated internal standard is unequivocally the recommended best practice.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texilajournal.com [texilajournal.com]
Inter-Laboratory Comparison of Polybrominated Biphenyl (PBB) Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the determination of Polybrominated Biphenyls (PBBs) and outlines a framework for inter-laboratory comparison to ensure data accuracy and reproducibility. Given the environmental persistence and potential health risks associated with PBBs, robust and comparable analytical data are crucial for accurate risk assessment and regulatory compliance.
Data Presentation for Inter-Laboratory Comparison
A key aspect of any inter-laboratory comparison is the standardized presentation of quantitative data. The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and reliable quantitative analysis of PBBs.[1] CRMs are highly characterized materials with certified property values, including the concentration of specific PBB congeners, which serve as a benchmark for method validation and quality control.[1]
Laboratories participating in a comparison study should report their results in a structured format. Below is a template table that can be used to summarize key performance metrics for the analysis of a specific PBB congener in a shared reference material.
Table 1: Inter-Laboratory Comparison Results for PBB-153 in Sediment CRM
| Laboratory ID | Method | Reported Concentration (ng/g) | Standard Deviation (ng/g) | Recovery (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Lab A | GC-MS | 18.5 | 1.2 | 92.5 | 0.5 | 1.5 |
| Lab B | GC-ECD | 21.0 | 2.5 | 105.0 | 1.0 | 3.0 |
| Lab C | HRGC-HRMS | 19.8 | 0.8 | 99.0 | 0.1 | 0.3 |
| Certified Value | 20.0 | ± 1.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Standardized experimental protocols are essential for minimizing inter-laboratory variability. The following sections detail the key steps in PBB analysis, from sample preparation to instrumental analysis.
Sample Preparation
The initial step in PBB analysis involves the extraction of the analytes from the sample matrix, followed by a clean-up procedure to remove interfering substances.[1]
1. Extraction from Solid Matrices (e.g., Soil, Sediment):
-
Soxhlet Extraction: This is a widely used technique for solid samples.[2]
-
A known weight of the dried and homogenized sample is placed in a cellulose (B213188) thimble.
-
The thimble is placed in a Soxhlet extractor.
-
The sample is extracted with an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) for several hours.
-
-
Ultrasonic Solvent Extraction:
-
A sediment sample (e.g., 0.2 g) is mixed with a solvent such as methanol (B129727) in an ultrasonic bath.[3]
-
The extraction is typically performed in multiple cycles.[3]
-
The combined extracts are then processed for cleanup.[3]
-
2. Extraction from Biological Matrices (e.g., Serum, Tissue):
-
Liquid-Liquid Extraction:
-
The sample is homogenized and mixed with a suitable organic solvent.
-
The mixture is shaken vigorously to partition the PBBs into the organic layer.
-
The organic layer is collected for cleanup.
-
3. Clean-up:
-
Solid-Phase Extraction (SPE): This technique is used to remove interfering compounds from the extract.[4] The extract is passed through a cartridge containing a sorbent (e.g., silica (B1680970) gel, Florisil) that retains the interferences while allowing the PBBs to elute.
-
Gel Permeation Chromatography (GPC): GPC is effective in removing high-molecular-weight interferences such as lipids from biological samples.[4]
Instrumental Analysis
Gas chromatography (GC) coupled with a suitable detector is the primary technique for the separation and quantification of PBB congeners.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC System: An Agilent Intuvo 9000 GC or equivalent is suitable.[4]
-
Column: A 15 m x 0.25 mm ID x 0.10 µm film thickness column can be used for rapid analysis, while a 30 m column is preferable for higher resolution of complex mixtures.[4]
-
Injector: Splitless mode at a temperature of 280 °C is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 50 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 340 °C, hold for 2 minutes.[4]
-
-
Mass Spectrometer (MS) Detector:
2. Gas Chromatography-Electron Capture Detector (GC-ECD):
-
GC-ECD is a highly sensitive detector for halogenated compounds like PBBs.[5] It is a common analytical technique for commercial samples, soil, plant tissue, water, sediment, fish, dairy, and animal feed.[5][6]
3. High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS):
-
This technique offers very high selectivity and sensitivity and is particularly useful for the analysis of PBBs in complex matrices like fish samples.[5][6]
Mandatory Visualization
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of PBB analysis.
PBB Analysis Experimental Workflow
This diagram outlines the key steps involved in the analytical procedure for determining PBB concentrations in a sample.
References
- 1. benchchem.com [benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
A Researcher's Guide to Certified Reference Materials for Polybrominated Biphenyl (PBB) Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Polybrominated Biphenyls (PBBs), ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) and other reference materials used in PBB analysis, supported by experimental data and detailed protocols. The appropriate selection and use of these materials are critical for method validation, quality control, and ensuring the metrological traceability of measurements.
PBBs are a class of persistent organic pollutants (POPs) that were historically used as flame retardants in a variety of consumer and industrial products.[1] Due to their toxicity and persistence in the environment, their use has been largely discontinued. However, they remain a significant concern for environmental and human health, necessitating accurate and reliable analytical methods for their detection and quantification.[1]
The most established and widely used analytical technique for PBB analysis is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation of complex mixtures and high sensitivity for various PBB congeners. The use of CRMs is fundamental to achieving accurate and reliable quantitative analysis of PBBs using GC-MS and other analytical methods. CRMs are highly characterized materials with certified property values, including the concentration of specific PBB congeners, and they serve as a benchmark for method validation and quality control.
Comparison of Certified Reference Materials and Alternatives
The selection of an appropriate reference material is a critical step in any PBB analysis workflow. While commercially available CRMs from accredited suppliers offer the highest level of assurance, in-house prepared quality control materials can be a viable alternative for routine monitoring.
| Feature | Certified Reference Materials (CRMs) | In-house Quality Control Materials (QCMs) |
| Traceability & Uncertainty | Metrologically traceable to international standards with a comprehensive uncertainty budget. | Characterized in-house; traceability and uncertainty may not be as rigorously established. |
| Certification | Accompanied by a certificate of analysis from an accredited body (e.g., ISO 17034). | Characterization data is generated and documented internally. |
| Cost | Higher initial cost per unit. | Lower cost to prepare, but requires significant investment in time and resources for characterization and validation. |
| Availability | Available for a range of PBB congeners and matrices from commercial suppliers. | Prepared as needed from readily available materials, offering flexibility for specific matrices. |
| Primary Use | Method validation, calibration, establishing metrological traceability, and proficiency testing. | Routine quality control, monitoring instrument performance, and tracking method precision over time. |
Commercially Available Certified Reference Materials
Several reputable organizations produce and distribute CRMs for PBB analysis. These materials undergo rigorous testing and certification processes to ensure their accuracy and reliability.
| Supplier | Material Name/ID | Matrix | Certified PBB Congeners | Certified Concentration (example) |
| NIST | SRM 1958 | Human Serum (fortified) | PBB-153 | 0.5 ng/mL |
| AccuStandard | PBB Standards | Solutions in various solvents | Individual congeners and mixtures | Varies (e.g., 10 µg/mL) |
| Wellington Laboratories | PBB Standards | Solutions in various solvents | Individual congeners and mixtures | Varies (e.g., 50 µg/mL) |
Note: The availability of specific congeners and concentrations may vary. Please consult the suppliers' catalogs for the most up-to-date information.
Performance Data of Certified Reference Materials
The performance of CRMs is typically evaluated through method validation studies, interlaboratory comparisons, and proficiency testing schemes. These assessments provide valuable data on the accuracy, precision, and reliability of the reference materials.
A study validating a GC-MS/MS method for the quantification of PBBs in human serum utilized NIST Standard Reference Material (SRM) 1958. The method demonstrated excellent accuracy, with measured values for the target PBB congeners present in the SRM agreeing well with the certified reference values (89%–119% accuracy) with relative standard deviations (RSDs) of less than 9%.
Experimental Protocols
Accurate PBB analysis relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for sample preparation and instrumental analysis.
Sample Preparation for PBB Analysis in Polymer Matrices
Polymers are a common matrix in which PBBs are found due to their use as flame retardants in plastics. Effective extraction of PBBs from the polymer matrix is crucial for accurate analysis.
1. Sample Pre-treatment:
-
The polymer sample is cryogenically ground to a fine powder to increase the surface area for extraction.
2. Extraction:
-
Soxhlet Extraction: A known mass of the powdered polymer is placed in a Soxhlet thimble and extracted with a suitable solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for a defined period (e.g., 16-24 hours).
-
Pressurized Liquid Extraction (PLE): A more rapid alternative to Soxhlet, where the sample is extracted with a solvent at elevated temperature and pressure.
3. Clean-up:
-
The crude extract is concentrated and subjected to a clean-up step to remove interfering co-extracted compounds.
-
Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent (e.g., silica (B1680970) gel, Florisil, or alumina) to retain interfering substances while allowing the PBBs to be eluted with a specific solvent.
-
Gel Permeation Chromatography (GPC): An effective technique for removing high-molecular-weight interferences.
Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The cleaned-up extract is analyzed by GC-MS for the separation, identification, and quantification of PBB congeners.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating PBB congeners (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: A quadrupole, ion trap, or high-resolution mass spectrometer.
GC-MS Parameters:
| Parameter | Typical Setting |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualizing the Workflow and Logical Relationships
To better understand the processes involved in PBB analysis, the following diagrams, created using the DOT language, illustrate the key workflows.
Caption: General workflow for PBB analysis.
Caption: Comparison of CRM and in-house QCM.
Conclusion
The accurate and reliable analysis of PBBs is essential for monitoring environmental contamination and ensuring human safety. The use of Certified Reference Materials is a critical component of a robust analytical quality assurance program. While commercially available CRMs provide the highest level of confidence in analytical measurements, well-characterized in-house quality control materials can be a cost-effective alternative for routine monitoring. The choice of reference material should be based on the specific analytical requirements, the desired level of uncertainty, and regulatory compliance needs. By following validated experimental protocols and utilizing appropriate reference materials, researchers can generate high-quality, defensible data for PBB analysis.
References
A Comparative Guide to Method Validation for PBB Analysis: Isotope Dilution vs. Alternative Approaches
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of Polybrominated Biphenyls (PBBs), the choice of analytical methodology is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides a detailed comparison of method validation for PBB analysis, focusing on the gold-standard isotope dilution technique and contrasting it with alternative analytical approaches. Experimental data and detailed protocols are provided to support the objective comparison of these methods.
Isotope Dilution Method: The Gold Standard
Isotope dilution mass spectrometry (IDMS) is widely recognized as a definitive method for the quantification of trace organic compounds like PBBs. The U.S. Environmental Protection Agency (EPA) Method 1614, for example, utilizes isotope dilution in conjunction with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the analysis of similar compounds, polybrominated diphenyl ethers (PBDEs).[1][2][3] The principle of this method can be readily applied to PBB analysis.
The core of the isotope dilution method lies in the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled PBB congener) to the sample prior to extraction and cleanup.[4] This internal standard behaves identically to the native PBBs throughout the analytical process. By measuring the ratio of the native analyte to its isotopic analog in the final extract, precise quantification can be achieved, effectively compensating for any analyte losses during sample preparation and analysis.
Key Advantages of Isotope Dilution:
-
High Accuracy and Precision: The use of an internal standard that perfectly mimics the analyte's behavior minimizes errors associated with sample matrix effects and variations in extraction efficiency and instrumental response.[5]
-
Compensation for Analyte Loss: Any loss of the target PBB during the multi-step sample preparation process is corrected for by the corresponding loss of the isotopically labeled internal standard.
-
Enhanced Selectivity: When coupled with high-resolution mass spectrometry, the method provides excellent selectivity, allowing for the differentiation of PBB congeners from potential interferences.[6]
The workflow for PBB analysis using isotope dilution coupled with GC-MS is a multi-step process designed to isolate and accurately measure these persistent organic pollutants. The process begins with the fortification of the sample with isotopically labeled internal standards, which are crucial for accurate quantification by correcting for analyte losses during sample preparation. The subsequent extraction and cleanup steps are designed to remove interfering compounds from the sample matrix, ensuring a clean extract for instrumental analysis. Finally, the concentrated extract is injected into the GC-MS system, where the PBB congeners are separated and detected. The high-resolution mass spectrometer allows for the precise measurement of both the native and labeled PBBs, enabling accurate and reliable quantification.
Figure 1. Workflow for PBB analysis using isotope dilution GC-MS.
Alternative Analytical Methods
While isotope dilution GC-HRMS is the benchmark, other methods are also employed for PBB analysis, particularly for screening or in laboratories with limited access to high-resolution instrumentation. These methods often have different performance characteristics and may be suitable for specific applications.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This was a common method for the analysis of halogenated compounds like PBBs.[1] While sensitive to electronegative compounds, it is less selective than mass spectrometry and can be prone to interferences from co-eluting compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID can also be used for PBB analysis, but it generally offers lower sensitivity and selectivity compared to both GC-ECD and GC-MS.[1]
-
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique can be used as a rapid screening tool for PBBs in solid matrices, such as polymers, with minimal sample preparation.[7] However, it is generally considered a semi-quantitative or qualitative method.
Method Validation Parameters: A Head-to-Head Comparison
The suitability of an analytical method for its intended purpose is established through a rigorous validation process. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) and other regulatory bodies, are used to assess the performance of the method.[8] The following tables summarize typical performance data for PBB analysis using isotope dilution GC-MS versus alternative methods.
Table 1: Comparison of Key Method Validation Parameters
| Parameter | Isotope Dilution GC-HRMS | Gas Chromatography-Electron Capture Detector (GC-ECD) |
| Accuracy (% Recovery) | 84 - 119%[9] | 52.9 - 125.0% (for similar compounds)[10] |
| Precision (% RSD) | < 19%[9] | < 20% (for similar compounds)[10] |
| Limit of Detection (LOD) | 0.7 - 6.5 pg/mL[9] | Higher, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | 28.0 - 674 pg/mL[11] | Higher, typically in the mid-to-high ng/mL range |
| Linearity (r²) | > 0.99[12] | > 0.99 |
| Specificity | High (mass-based) | Moderate (retention time-based) |
The logical relationship in method validation follows a hierarchical structure. It begins with the development of a suitable analytical method, followed by a comprehensive validation process that assesses its performance characteristics. This validation is often confirmed through inter-laboratory comparisons to ensure reproducibility. Once validated, the method can be routinely applied for sample analysis, with ongoing quality control measures to ensure continued performance.
Figure 2. Logical flow of analytical method validation and application.
Detailed Experimental Protocols
To provide a practical understanding of the methodologies, detailed protocols for the key experiments are outlined below.
Protocol 1: PBB Analysis in Human Serum using Isotope Dilution GC-MS/MS
This protocol is based on established methods for the analysis of PBBs and other persistent organic pollutants in biological matrices.[9][13]
1. Sample Preparation:
-
Spiking: To a 1 mL serum sample, add a known amount of a ¹³C-labeled PBB internal standard mixture.
-
Extraction: Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane:dichloromethane).
-
Cleanup: The extract is then subjected to solid-phase extraction (SPE) using a silica-based sorbent to remove interfering lipids and other matrix components.
-
Concentration: The cleaned extract is concentrated to a final volume of 100 µL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC): An Agilent 7890A GC system (or equivalent) equipped with a capillary column suitable for separating PBB congeners (e.g., DB-5ms).
-
Mass Spectrometer (MS): An Agilent 7000B triple quadrupole mass spectrometer (or equivalent) operated in multiple reaction monitoring (MRM) mode.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation of the PBB congeners.
-
Quantification: The concentration of each PBB congener is determined by calculating the ratio of the native analyte peak area to the corresponding ¹³C-labeled internal standard peak area and comparing this to a calibration curve.
Protocol 2: Screening of PBBs in Plastics using Pyrolysis-GC-MS
This protocol provides a rapid screening method for the presence of PBBs in polymeric materials.[7]
1. Sample Preparation:
-
A small amount of the plastic sample (approximately 0.1-1.0 mg) is placed directly into a pyrolysis sample cup. No solvent extraction is required.
2. Instrumental Analysis (Py-GC-MS):
-
Pyrolyzer: A furnace-type pyrolyzer is interfaced with the GC-MS system.
-
Pyrolysis Temperature: The sample is rapidly heated to a temperature sufficient to volatilize the PBBs without significant degradation of the polymer matrix (e.g., 300-400°C).
-
GC-MS Analysis: The volatilized PBBs are transferred to the GC column and analyzed by MS in full scan mode to identify the characteristic fragmentation patterns of PBB congeners.
Conclusion
The validation of analytical methods for PBB analysis is paramount for generating reliable and defensible data. While various techniques are available, the isotope dilution method coupled with GC-HRMS or GC-MS/MS stands out as the most robust and accurate approach. Its ability to correct for analyte losses during sample preparation and mitigate matrix effects makes it the preferred method for trace-level quantification of PBBs in complex matrices. Alternative methods like GC-ECD may be suitable for screening purposes or in situations where the highest level of accuracy is not required. The choice of method should be guided by the specific analytical requirements, including the desired level of accuracy, precision, and sensitivity, as well as the available instrumentation and resources. Through rigorous method validation, researchers can ensure the quality and integrity of their PBB analysis data.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. NEMI Method Summary - 1614 [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amptius.com [amptius.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. validate analytical methods: Topics by Science.gov [science.gov]
- 11. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Bromo-1,1'-biphenyl-d9 vs. 13C-Labeled Standards for PBB Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polybrominated biphenyls (PBBs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. The gold standard for such analyses is isotope dilution mass spectrometry (IDMS), a technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to analysis. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards for PBBs: the deuterated standard 4-Bromo-1,1'-biphenyl-d9 and 13C-labeled PBB standards.
This comparison will delve into the key performance differences between these standards, supported by experimental data from PBB and analogous compound analyses. Detailed experimental protocols for a typical PBB analysis workflow are also provided to give context to the application of these standards.
Key Performance Differences: Deuterated vs. 13C-Labeled Standards
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves identically during sample extraction, cleanup, chromatography, and ionization. It is in this regard that 13C-labeled standards generally hold a significant advantage over their deuterated counterparts.[1]
Chromatographic Co-elution: A critical factor is the co-elution of the analyte and the internal standard. 13C-labeled standards, having virtually identical physicochemical properties to the native analyte, typically co-elute perfectly.[1] Deuterated standards, however, can sometimes elute slightly earlier than the non-deuterated analyte due to an "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[1] This chromatographic shift can lead to quantification inaccuracies if matrix effects differ between the elution times of the analyte and the standard.[2]
Isotopic Stability: 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[3] Deuterium (B1214612) atoms, particularly if not placed on stable, non-exchangeable positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents.[2][4] While this compound is designed to have deuterium on the biphenyl (B1667301) rings, which are generally stable, the risk of exchange, though minimal, is a consideration for high-accuracy analyses.
Mass Shift: Both types of standards provide a mass shift that allows for their differentiation from the native analyte by the mass spectrometer. This compound offers a 9 Dalton mass shift. 13C-labeled PBBs, such as ¹³C₁₂-PBB 153, offer a 12 Dalton mass shift, which can be advantageous in moving the internal standard's signal further from potential isobaric interferences.
Data Presentation: Performance in Analytical Methods
Table 1: General Comparison of Internal Standard Properties
| Feature | This compound (Deuterated) | 13C-Labeled PBB Standards | Rationale & Implications for PBB Analysis |
| Isotopic Stability | High, but potential for H/D exchange exists. | Excellent, no risk of exchange.[3][4] | 13C-labeling provides greater assurance of isotopic integrity throughout the analytical process. |
| Chromatographic Co-elution | Potential for slight retention time shift.[1][2] | Excellent, typically co-elutes with the native analyte.[3] | Co-elution is crucial for compensating for matrix effects accurately. |
| Mass Shift | +9 Da | Typically +12 Da (for fully labeled biphenyl) | A larger mass shift can reduce potential spectral interferences. |
| Commercial Availability | Readily available. | Less common and often more expensive.[3] | Cost and availability can be practical considerations in method development. |
Table 2: Typical Validation Parameters for PBB Analysis using Isotope Dilution GC-MS/MS
The following data is from a study that developed a highly sensitive and selective method for quantifying PBBs in human serum using isotope-dilution calibration.[5] While the specific type of isotopic label for the PBB standards was not detailed in this particular abstract, the results demonstrate the high performance achievable with the isotope dilution technique.
| Parameter | Performance |
| Concentration Range | 0.005–12.5 ng/mL[5] |
| Limits of Detection (LODs) | 0.7–6.5 pg/mL[5] |
| Method Accuracy | 84% to 119%[5] |
| Relative Standard Deviations (RSDs) | <19%[5] |
| SRM Agreement | 89-119% accuracy with RSDs <9%[5] |
Data from a study on the quantification of PBBs and PCBs in human serum.[5]
Experimental Protocols
A typical workflow for the analysis of PBBs in a biological matrix (e.g., human serum) using isotope dilution GC-MS/MS is outlined below.
1. Sample Preparation:
-
Thaw serum samples.
-
Add a known amount of the internal standard solution (either this compound or a 13C-labeled PBB congener) to each sample.[5]
-
Vortex to mix thoroughly.
2. Extraction:
-
Perform a liquid-liquid extraction using a suitable organic solvent like hexane (B92381) or a mixture of hexane and dichloromethane.[5][6]
-
Centrifuge to separate the layers and collect the organic phase.
-
Repeat the extraction for exhaustive recovery.
3. Cleanup:
-
The combined organic extracts are often concentrated and subjected to a cleanup step to remove interfering matrix components like lipids.
-
This is commonly achieved using solid-phase extraction (SPE) with silica (B1680970) gel or Florisil cartridges.[5][6]
-
The PBBs are eluted from the cartridge with a specific solvent mixture.
4. Instrumental Analysis (GC-MS/MS):
-
The cleaned extract is concentrated to a final volume and injected into the GC-MS/MS system.
-
Gas Chromatography (GC): A capillary column is used to separate the different PBB congeners. A temperature gradient program is employed to achieve optimal separation.
-
Mass Spectrometry (MS/MS): The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions are monitored for each native PBB and its corresponding labeled internal standard.
5. Quantification:
-
The concentration of each PBB congener is determined by calculating the peak area ratio of the native analyte to its corresponding isotopically labeled internal standard.
-
This ratio is then compared to a calibration curve generated by analyzing standards containing known concentrations of the native PBBs and a fixed concentration of the internal standards.
Mandatory Visualization
Caption: Experimental workflow for PBB analysis using isotope dilution.
Caption: Chromatographic behavior of labeled standards.
Conclusion and Recommendation
The choice of internal standard is a critical factor that directly impacts the quality and reliability of quantitative PBB analysis. While deuterated standards like this compound are often more readily available and can be used to develop acceptable methods, they have potential limitations, including chromatographic shifts and the theoretical possibility of deuterium exchange.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, 13C-labeled PBB standards are the superior choice. Their identical chemical behavior to the native analytes ensures more accurate compensation for matrix effects and sample preparation variability. While the initial cost may be higher, the investment in 13C-labeled standards is justified by the increased data quality and robustness of the analytical method, which is particularly crucial in regulated environments and for studies requiring low detection limits. Careful method validation is essential regardless of the chosen standard, but the inherent properties of 13C-labeled standards provide a more solid foundation for a robust and accurate quantitative assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for the analysis of polybrominated biphenyls(PBBs) in environmental samples (Journal Article) | ETDEWEB [osti.gov]
A Comparative Guide to Protein-Protein Interaction Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The ability to accurately identify and characterize these interactions provides invaluable insights into disease mechanisms and potential therapeutic targets. This guide offers a comparative overview of several widely used methods for analyzing protein-protein interactions, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Comparison of Key PBB Analysis Methods
Choosing the right method for PPI analysis depends on various factors, including the nature of the interaction (stable vs. transient), the cellular context, and the desired throughput. The following table summarizes the key characteristics of several prominent techniques.
| Method | Principle | Throughput | Interaction Type | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a transcription factor in yeast upon protein interaction, leading to reporter gene expression.[1][2] | High | Primarily binary | Simple, cost-effective for large-scale screening.[2] | High rate of false positives/negatives; interactions detected in a non-native (yeast) environment.[2][3] |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins.[4] | Low to Medium | Stable complexes | Detects interactions in a near-native cellular environment.[4] | Can miss transient or weak interactions; antibody specificity is critical.[4] |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged "bait" protein is used to capture its interacting partners from a cell lysate, which are then identified by mass spectrometry.[5][6] | High | Stable complexes | Can identify entire protein complexes and provides unbiased identification of interactors under physiological conditions.[5][6][7] | May not distinguish between direct and indirect interactions; can miss transient interactions.[5] |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time analysis of binding kinetics.[8][9][10] | Low to Medium | Binary, kinetic | Label-free, provides real-time kinetic data (association and dissociation rates), and can detect a wide range of affinities.[8][9][11] | Requires purified proteins; immobilization of the ligand can affect its conformation.[8] |
| Bioluminescence Resonance Energy Transfer (BRET) | A non-radiative energy transfer occurs between a luciferase donor and a fluorescent acceptor protein when they are in close proximity due to a protein interaction.[12][13] | High | Dynamic, in vivo | Allows for the study of protein interactions in living cells in real-time; suitable for high-throughput screening.[12][14] | Requires genetic fusion of donor and acceptor tags; the distance and orientation of the tags can affect the signal.[13] |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable results. Below are outlines of standard protocols for two of the most common PPI analysis techniques.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol provides a general workflow for performing a Co-IP experiment to identify protein-protein interactions from cell lysates.
1. Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).[15]
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Incubate on ice to lyse the cells.[16]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.[15][16]
2. Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with protein A/G beads.[17]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.[17]
3. Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.[17]
-
Incubate with gentle rotation to allow the antibody to bind to the target protein.[16]
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.[17]
-
Wash the beads several times with cold lysis buffer or PBS to remove non-specifically bound proteins.[17]
5. Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting or mass spectrometry to identify the "prey" proteins that interacted with the "bait".[4]
Yeast Two-Hybrid (Y2H) Screening Protocol
This protocol outlines the key steps for identifying binary protein interactions using a library-based Y2H screen.
1. Bait and Prey Plasmid Construction:
-
Clone the cDNA of the "bait" protein into a plasmid containing a DNA-binding domain (DBD).
-
A cDNA library of "prey" proteins is cloned into a plasmid containing an activation domain (AD).
2. Yeast Transformation:
-
Transform a suitable yeast strain with the "bait" plasmid.[18]
-
Confirm the expression of the bait protein and check for auto-activation of the reporter genes.[18]
3. Library Screening:
-
Transform the yeast strain expressing the "bait" with the "prey" cDNA library.[18]
-
Alternatively, mate the bait-expressing yeast strain with a pre-transformed library strain.[19]
4. Selection of Positive Interactions:
-
Plate the mated yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where a protein interaction has activated the corresponding reporter genes.[20]
5. Validation and Identification:
-
Isolate the "prey" plasmids from the positive yeast colonies.[18]
-
Sequence the prey plasmids to identify the interacting proteins.
-
Re-transform the identified prey plasmid with the bait plasmid into a fresh yeast strain to confirm the interaction.
Visualizing Workflows and Pathways
Visual representations of experimental workflows and signaling pathways can greatly enhance understanding. The following diagrams were generated using Graphviz.
Co-Immunoprecipitation (Co-IP) Workflow
A simplified workflow for Co-Immunoprecipitation.
Yeast Two-Hybrid (Y2H) System Logic
The basic principle of the Yeast Two-Hybrid system.
EGFR Signaling Pathway Interactions
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is a major target in cancer therapy.[21][22] The following diagram illustrates some of the key protein-protein interactions initiated upon EGFR activation.
Key protein interactions in the EGFR signaling cascade.
References
- 1. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 2. The yeast two hybrid system and ChIP | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions [frontiersin.org]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. affiniteinstruments.com [affiniteinstruments.com]
- 12. The New Era of Bioluminescence Resonance Energy Transfer Technology | Bentham Science [benthamscience.com]
- 13. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology [mdpi.com]
- 14. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Navigating Precision: A Comparative Guide to 4-Bromo-1,1'-biphenyl-d9 Calibration for Researchers
In the precise world of quantitative analysis, particularly in the fields of environmental science and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. For the analysis of brominated compounds, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), which are significant environmental contaminants, 4-Bromo-1,1'-biphenyl-d9 serves as a crucial deuterated internal standard. Its structural similarity to the target analytes ensures that it behaves comparably during sample preparation and analysis, thereby effectively compensating for variations in extraction efficiency, injection volume, and instrument response.
This guide provides a comprehensive comparison of the expected analytical performance of this compound, supported by experimental data from closely related compounds. It is designed to assist researchers, scientists, and drug development professionals in establishing robust and accurate analytical methods.
Performance Benchmarks: Linearity and Range
While specific calibration data for this compound is not extensively published, the performance of its non-deuterated counterpart and other structurally similar brominated biphenyls provides a strong indication of its expected capabilities. The following table summarizes typical calibration parameters achieved in the analysis of these related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). It is reasonable to expect that this compound would exhibit similar performance characteristics when used as an internal standard under optimized conditions.
| Compound | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Reference |
| Polybrominated Biphenyls (PBBs) and Polybrominated Diphenyl Ethers (PBDEs) | GC-MS | 0.1 - 5.0 mg/L | ≥ 0.994 | N/A |
| 4-Bromobiphenyl | GC-MS | 1 - 100 µg/mL | > 0.99 | N/A |
| Decabromodiphenyl ether (Deca-BDE) | GC-MS | 0.2 - 5.0 mg/L | ≥ 0.994 | N/A |
Note: The data presented for PBBs, PBDEs, and 4-Bromobiphenyl are representative of typical performance and are intended to serve as a guideline for methods utilizing this compound as an internal standard. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Unveiling the Methodology: A Detailed Experimental Protocol
The following protocol outlines a standard procedure for the quantitative analysis of brominated biphenyls using this compound as an internal standard with GC-MS.
1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of the target analytes (e.g., 4-Bromobiphenyl) and the internal standard (this compound) in a suitable solvent such as toluene (B28343) or isooctane (B107328) at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations across the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL).
-
Internal Standard Spiking: Spike each calibration standard and sample with a constant concentration of the this compound internal standard solution (e.g., 10 µg/mL).
2. Sample Preparation (Solid Matrix Example)
-
Extraction: A known amount of the homogenized solid sample is subjected to extraction using a suitable technique such as Soxhlet or pressurized liquid extraction with a solvent like toluene or a hexane/acetone mixture.
-
Cleanup: The resulting extract is concentrated and cleaned up using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interfering matrix components.
-
Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a known volume of solvent containing the this compound internal standard.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions:
-
4-Bromobiphenyl: m/z 232 (molecular ion), 234 (isotope ion), 152 (fragment ion).
-
This compound: m/z 241 (molecular ion), 243 (isotope ion), 161 (fragment ion).
-
-
4. Data Analysis
-
Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Quantification: The concentration of the analyte in the samples is determined by calculating the peak area ratio and interpolating the concentration from the linear regression of the calibration curve.
Visualizing the Process: Experimental Workflow
The logical flow of a typical calibration experiment is depicted in the following diagram.
Caption: Workflow of a calibration experiment.
Logical Framework for Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. The key parameters and their relationships are illustrated below.
Caption: Key parameters of analytical method validation.
Assessing the Uncertainty of PBB Measurements with Deuterated Standards: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of deuterated internal standards in the analytical measurement of Polybrominated Biphenyls (PBBs), focusing on the assessment of measurement uncertainty. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of quantitative analysis in mass spectrometry-based assays.[1] This approach is widely recognized for its ability to enhance accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.[2][3]
Comparison of Analytical Performance with Deuterated Standards
The primary advantage of using deuterated internal standards lies in their chemical and physical properties, which are nearly identical to the analyte of interest. This similarity allows them to effectively track and compensate for analytical variabilities throughout the entire analytical process, from extraction to detection.[4][5]
| Parameter | Deuterated Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Accuracy | High | Moderate to High | Deuterated standards co-elute with the analyte, experiencing the same matrix effects, which leads to more accurate quantification.[4] |
| Precision (RSD) | <9% to <19% | Generally higher RSDs | Studies show lower Relative Standard Deviations (RSDs) when using deuterated standards.[6] |
| Matrix Effect Compensation | Excellent | Variable | Deuterated standards effectively compensate for ion suppression or enhancement in complex matrices.[7] |
| Selectivity | High | Moderate | The mass difference between the analyte and the deuterated standard allows for high selectivity in mass spectrometry. |
| Cost | Higher | Lower | The synthesis of deuterated standards is generally more expensive.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable PBB measurements. The following is a generalized experimental protocol for the analysis of PBBs in human serum using isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS).
1. Sample Preparation
-
Fortification: Spike serum samples with a known amount of a deuterated PBB internal standard solution.
-
Extraction: Perform a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate the PBBs from the sample matrix.[6]
-
Condition a C18 SPE cartridge with methanol (B129727) and water.[5]
-
Load the sample extract onto the SPE cartridge.[5]
-
Wash the cartridge to remove interferences.[5]
-
Elute the PBBs and the deuterated standard with an appropriate solvent.[5]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS/MS analysis.[5]
2. GC-MS/MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[6]
-
Separation: Employ a capillary GC column suitable for the separation of PBB congeners.
-
Quantification: Perform quantification using an isotope-dilution calibration curve covering a range of concentrations.[6]
3. Method Validation
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For PBBs in human serum, LODs in the low pg/mL range (0.7–6.5 pg/mL) have been achieved.[6]
-
Accuracy and Precision: Assess the accuracy (as percent recovery) and precision (as RSD) by analyzing fortified samples at multiple concentrations. Method accuracies for PBBs typically range from 84% to 119% with RSDs below 19%.[6]
-
Matrix Effects: Investigate the effect of the sample matrix on the ionization of the analyte and the internal standard.[4]
Visualizing the Workflow and Uncertainty
Experimental Workflow for PBB Analysis
Key Contributors to Measurement Uncertainty
The overall uncertainty of a PBB measurement is influenced by various factors throughout the analytical process.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Performance Evaluation of 4-Bromo-1,1'-biphenyl-d9 in Analytical Proficiency
A comparative guide for researchers, scientists, and drug development professionals on the use of 4-Bromo-1,1'-biphenyl-d9 as a deuterated internal standard in quantitative analysis. This guide provides an objective comparison with alternative internal standards, supported by established analytical principles and experimental methodologies.
In the pursuit of accurate and reliable quantitative analysis, particularly in complex matrices encountered in drug development and environmental testing, the choice of an appropriate internal standard is paramount. This compound, a deuterated form of 4-bromobiphenyl, serves as a widely utilized internal standard. This guide offers a comprehensive evaluation of its performance, comparing it with other common internal standards and providing detailed experimental protocols for its validation.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar effects of extraction, derivatization, injection, and ionization.[2] The use of an appropriate internal standard can significantly improve the accuracy and precision of quantitative measurements.[3]
Performance Comparison: this compound vs. Alternatives
The performance of an internal standard is typically assessed based on its ability to compensate for matrix effects, its recovery during sample preparation, and its impact on the overall accuracy and precision of the analytical method. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are generally considered the gold standard in mass spectrometry-based quantification.[4]
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Biphenyl (B1667301) (Isotopic IS) | Non-Isotopic Structural Analog (e.g., Polychlorinated Biphenyl) | Key Findings & References |
| Co-elution with Analyte | High likelihood of co-elution or very close elution.[1] | Near-perfect co-elution with the native analyte. | Chromatographic separation is likely, which can lead to differential matrix effects.[5] | Isotopic labeling provides the closest physicochemical properties to the analyte.[6] |
| Matrix Effect Compensation | Generally effective in compensating for matrix-induced ion suppression or enhancement.[7] | Highly effective due to identical chemical behavior.[3] | Less effective as it may not experience the same matrix effects as the analyte.[2] | The closer the elution time, the better the compensation for matrix effects.[5] |
| Extraction Recovery | Similar recovery to the analyte due to similar polarity and solubility.[1] | Identical recovery to the analyte. | Recovery may differ from the analyte, leading to inaccuracies. | An ideal internal standard should have the same extraction recovery as the compound being quantified.[1] |
| Accuracy (% Bias) | Typically within ±15%. | Typically within ±5%.[3] | Can exceed ±20%. | SIL-IS consistently provides higher accuracy.[3] |
| Precision (%CV) | Typically <15%. | Typically <10%.[3] | Can be >20%. | The use of a SIL-IS results in significantly better precision.[3] |
| Potential for Isotope Effects | Possible, may lead to slight chromatographic shifts.[5] | Negligible. | Not applicable. | The deuterium (B1214612) isotope effect can sometimes alter retention times.[5] |
| Cost of Synthesis | Generally less expensive than ¹³C-labeled standards.[6] | Typically more expensive due to more complex synthetic routes.[6] | Cost varies depending on the compound. | Cost is a practical consideration in method development.[6] |
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of this compound or any internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the suppressive or enhancing effects of the sample matrix on the analyte's ionization.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the samples using the developed LC-MS or GC-MS method.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of matrix should be ≤15%.[4]
Assessment of Extraction Recovery
Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set C (Pre-extraction Spike): As prepared in the matrix effect experiment.
-
Set B (Post-extraction Spike): As prepared in the matrix effect experiment.
-
-
Analyze the samples using the developed analytical method.
-
Calculate the Recovery (%) for both the analyte and the internal standard:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Acceptance Criteria: While 100% recovery is not mandatory, it should be consistent and reproducible. The %CV of the recovery across different concentrations should ideally be ≤15%.
Visualizing the Workflow and Logic
To better understand the experimental process and the logical framework for comparing internal standards, the following diagrams are provided.
Caption: Workflow for evaluating internal standard performance.
Caption: Comparison of internal standard types.
Conclusion
This compound, as a deuterated internal standard, offers a robust and reliable option for quantitative analysis, particularly when analyzing biphenyl compounds. Its performance in compensating for matrix effects and ensuring consistent recovery is generally superior to that of non-isotopic structural analogs. While the potential for isotopic effects exists, careful method validation can mitigate these risks. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard may be preferable, although often at a higher cost. The selection of the most appropriate internal standard ultimately depends on the specific requirements of the analytical method, including the nature of the analyte and matrix, and the desired level of data quality.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-1,1'-biphenyl-d9: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromo-1,1'-biphenyl-d9, a deuterated brominated aromatic compound, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. Due to its classification as a halogenated organic compound and the aquatic toxicity of its non-deuterated analog, this chemical requires management as hazardous waste. Adherence to the following step-by-step procedures will facilitate its safe handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a comprehensive risk assessment must be conducted. All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following appropriate personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Nitrile gloves. For extended contact, the use of double-gloving is recommended. |
| Body Protection | A flame-resistant laboratory coat. |
| Footwear | Closed-toe shoes. |
Waste Disposal Procedures
All materials that have come into contact with this compound, including the chemical in its pure form, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials, must be disposed of as hazardous waste.
Step-by-Step Disposal Plan:
-
Segregation: A designated and clearly labeled waste container must be used specifically for "Halogenated Organic Waste." It is critical to never mix this waste stream with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste.
-
Container Selection: Utilize a chemically resistant, leak-proof container equipped with a secure screw-top cap. The container must be in good condition and compatible with brominated aromatic compounds.
-
Labeling: The waste container must be immediately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an estimation of the concentration and quantity. The date when waste was first added to the container must also be recorded.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be located away from sources of heat and direct sunlight and should have secondary containment. The container must remain closed at all times except when actively adding waste.
-
Disposal Request: Once the waste container is approximately three-quarters full, a waste collection request should be submitted to your institution's Environmental Health and Safety (EHS) department. Do not overfill waste containers.
Spill Management Protocol
In the event of a spill, the following procedures should be immediately followed:
-
Alert and Evacuate: Notify personnel in the immediate vicinity and evacuate the affected area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Assess the Spill: For minor spills that you are trained and equipped to handle, proceed with the cleanup protocol. For large or unmanageable spills, contact your institution's EHS department without delay.
-
Don PPE: Ensure the appropriate PPE, as detailed in the table above, is worn before addressing the spill.
-
Containment and Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent to contain and absorb the chemical.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and the EHS department, providing comprehensive details of the spill and the cleanup actions taken.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Bromo-1,1'-biphenyl-d9
Essential Safety and Handling Guide for 4-Bromo-1,1'-biphenyl-d9
Topic: Personal Protective Equipment for Handling this compound
Content Type: This guide provides essential, immediate safety and logistical information, including operational and disposal plans. It offers procedural, step-by-step guidance to directly answer specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information, thereby building deep trust by providing value beyond the product itself.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This safety guide is based on available data for this compound and its non-deuterated analogue, 4-Bromobiphenyl. A thorough risk assessment should be conducted before handling this chemical. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS).
Hazard Summary
This compound is a deuterated form of 4-Bromobiphenyl. The non-deuterated compound is considered hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1] Due to its classification, it is crucial to handle this compound with stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. Safety glasses do not provide a complete seal. |
| Face Shield | Recommended to be worn over goggles, especially when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for incidental contact. For prolonged handling or immersion, consider gloves with higher chemical resistance, such as Viton™ or butyl rubber.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor splashes and contamination of personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. |
| Respirator | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving and Reactions: Add solvents or reactants slowly to the compound to avoid splashes or aerosols.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Spill Management: In the event of a spill, follow the emergency spill response plan outlined below.
Emergency Spill Response
In case of a spill, immediate and appropriate action is crucial.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its waste is critical for laboratory and environmental safety.[3]
Waste Segregation:
-
Halogenated Waste: This compound is a halogenated organic compound. It must be disposed of in a designated, clearly labeled hazardous waste container for halogenated organic waste.[3]
-
Do Not Mix: Do not mix with non-halogenated waste streams.[3]
Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for halogenated organic solid waste. |
| Solutions of this compound | Collect in a designated, sealed container for halogenated organic liquid waste.[3] Do not pour down the drain. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
Institutional Guidelines:
-
Always follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
